Product packaging for 4-(3,4-dimethoxyphenyl)benzoic Acid(Cat. No.:CAS No. 122294-10-4)

4-(3,4-dimethoxyphenyl)benzoic Acid

Cat. No.: B1349935
CAS No.: 122294-10-4
M. Wt: 258.27 g/mol
InChI Key: FTCPJYOGXVNPQI-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)benzoic Acid is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B1349935 4-(3,4-dimethoxyphenyl)benzoic Acid CAS No. 122294-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O4/c1-18-13-8-7-12(9-14(13)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCPJYOGXVNPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374314
Record name 4-(3,4-dimethoxyphenyl)benzoic Acid
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Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122294-10-4
Record name 3′,4′-Dimethoxy[1,1′-biphenyl]-4-carboxylic acid
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Record name 4-(3,4-dimethoxyphenyl)benzoic Acid
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Foundational & Exploratory

Synthesis of 4-(3,4-dimethoxyphenyl)benzoic Acid via Suzuki Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid, a valuable biaryl scaffold in medicinal chemistry and materials science, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides a comprehensive overview of the synthetic methodology, including a detailed experimental protocol, a summary of reaction conditions from analogous transformations, and expected analytical data.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents make it a cornerstone of modern organic synthesis. The synthesis of this compound involves the coupling of a halo-benzoic acid derivative with 3,4-dimethoxyphenylboronic acid, a reaction that is crucial for the development of various pharmacologically active molecules and functional materials.

Reaction Scheme

The general reaction scheme for the synthesis of this compound via Suzuki coupling is depicted below:

Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

Experimental Protocol

This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with 3,4-dimethoxyphenylboronic acid. This protocol is based on established procedures for similar transformations and may require optimization for specific laboratory conditions.[1][2][3]

Materials:

  • 4-Bromobenzoic acid

  • 3,4-Dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), 3,4-dimethoxyphenylboronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand such as RuPhos (e.g., 4 mol%) in a small amount of anhydrous 1,4-dioxane. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add a mixture of anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 4-bromobenzoic acid. Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used for more rigorous degassing.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromobenzoic acid) is consumed. Reaction times can vary from 4 to 24 hours.[4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate to the carboxylic acid.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate with 1% acetic acid) or by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid/water) to afford the pure this compound.

Data Presentation

The following tables summarize quantitative data for Suzuki coupling reactions of substrates structurally similar to those in the synthesis of this compound. This data can serve as a reference for expected yields and optimal reaction conditions.

Table 1: Suzuki Coupling of Aryl Bromides with Arylboronic Acids - Catalyst and Base Comparison

EntryAryl BromideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromobenzoic acidPhenylboronic acidPd/C (ligand-free)K₂CO₃Ethanol/WaterRoom Temp0.5High
24-Bromobenzoic acid4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/Water1103High[5]
32-Bromobenzoic acid2,5-Dimethylphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene10012-24High[3]
45-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22Good[6]

Table 2: Expected Analytical Data for this compound

While a specific literature source for the complete analytical data of the target molecule was not found, the following are expected values based on the analysis of its constituent parts (3,4-dimethoxybenzene and benzoic acid) and similar biaryl structures.

Data TypeExpected Values
¹H NMR (CDCl₃, δ ppm)~8.1 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.2-7.0 (m, 3H, Ar-H), ~3.9 (s, 6H, 2 x OCH₃), ~12.0 (br s, 1H, COOH)
¹³C NMR (CDCl₃, δ ppm)~172 (C=O), ~150-148 (Ar-C-O), ~145-140 (Ar-C), ~132-128 (Ar-CH), ~120-110 (Ar-CH), ~56 (OCH₃)
Mass Spectrum (ESI-)[M-H]⁻ at m/z 257.08

Note: Actual chemical shifts and fragmentation patterns may vary depending on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants Reactants & Catalyst Loading (4-Bromobenzoic acid, Boronic acid, Base, Pd Catalyst, Ligand) solvent Solvent Addition & Degassing (Dioxane/Water, Inert Gas Purge) reactants->solvent reaction Suzuki Coupling Reaction (Heating & Stirring) solvent->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete acidification Acidification (1M HCl) cooling->acidification extraction Extraction (Ethyl Acetate) acidification->extraction washing Washing (Water, Brine) extraction->washing drying Drying & Concentration (MgSO4, Rotary Evaporation) washing->drying purification Purification (Column Chromatography or Recrystallization) drying->purification final_product This compound purification->final_product Yields Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ pd_complex2 R¹-Pd(II)Ln-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R¹-R²

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(3,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(3,4-dimethoxyphenyl)benzoic acid. Due to the absence of experimentally acquired and publicly available spectral data for this specific compound, the information presented herein is a predictive analysis based on established NMR principles and data from analogous compounds. This guide also outlines a standard experimental protocol for the acquisition of NMR data for small organic molecules and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 3,4-dimethoxybenzoic acid, 4-methoxybenzoic acid, and other substituted benzoic acid derivatives. The numbering convention used for the assignments corresponds to the chemical structure provided in Figure 1.

Disclaimer: The following NMR data are predicted and have not been experimentally verified. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.5 - 13.5br s-1H, -COOH
~8.10d~8.52H, H-2', H-6'
~7.75d~8.52H, H-3', H-5'
~7.25d~2.01H, H-2
~7.15dd~8.5, 2.01H, H-6
~7.00d~8.51H, H-5
~3.95s-3H, -OCH₃
~3.90s-3H, -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~168C-7' (-COOH)
~150C-4
~149C-3
~145C-4'
~132C-1'
~131C-1
~130C-2', C-6'
~126C-3', C-5'
~120C-6
~112C-5
~111C-2
~56-OCH₃
~56-OCH₃

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility of the compound and to observe the acidic proton.

  • Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Insert the sample into the spectrometer's probe.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp spectral lines.

  • Set the appropriate acquisition parameters for ¹H NMR, including the spectral width, number of scans, acquisition time, and relaxation delay. A standard ¹H experiment typically requires a small number of scans.

  • For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are generally required to achieve a good signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignments and a conceptual workflow for NMR data acquisition and analysis.

Figure 1: Chemical structure of this compound with atom numbering.

G cluster_0 NMR Workflow A Sample Preparation B NMR Data Acquisition A->B Dissolved Sample in NMR Tube C Data Processing B->C FID Data D Spectral Analysis C->D Processed Spectrum E Structure Elucidation D->E Assigned Peaks

Figure 2: A conceptual workflow for NMR data acquisition and analysis.

An In-depth Technical Guide on the Crystal Structure of 4,4'-dimethoxy-1,1'-biphenyl: A Structural Analog to 4-(3,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide details the crystal structure analysis of 4,4'-dimethoxy-1,1'-biphenyl. Due to the current unavailability of a complete, publicly accessible crystal structure for 4-(3,4-dimethoxyphenyl)benzoic acid, this closely related structural analog is presented to provide valuable insights into the crystallographic features of this class of compounds. The methodologies and analyses described herein are directly applicable to the study of similar biphenyl derivatives.

Introduction

Biphenyl derivatives are of significant interest to researchers in materials science and drug development due to their rigid structures and potential for forming diverse supramolecular assemblies. The substitution pattern on the biphenyl core dictates the molecule's conformation, packing, and intermolecular interactions, which in turn influence its physicochemical properties. This guide provides a comprehensive overview of the crystal structure of 4,4'-dimethoxy-1,1'-biphenyl, a compound that serves as an excellent model for understanding the solid-state behavior of more complex derivatives like this compound. The structural insights are crucial for the rational design of new materials and active pharmaceutical ingredients with tailored properties.

Experimental Protocols

Synthesis of 4,4'-dimethoxy-1,1'-biphenyl

The synthesis of 4,4'-dimethoxy-1,1'-biphenyl can be achieved via a Suzuki-Miyaura cross-coupling reaction. A typical procedure is as follows:

  • Reaction Setup: To a round-bottom flask, add 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd/Fe3O4 (10 mg).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol (3 mL) to the flask.

  • Reaction Execution: Stir the resulting mixture at 40°C for approximately 2 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, add ethanol (5 mL) to the reaction mixture. The catalyst can be separated using a magnet. The crude product is then purified by recrystallization to yield the final product.

  • Characterization: The synthesized compound is characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, typically using Mo Kα radiation.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for 4,4'-dimethoxy-1,1'-biphenyl is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₁₄H₁₄O₂
Formula weight214.26
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a7.935(5) Å
b5.428(5) Å
c13.112(5) Å
α90°
β104.98(5)°
γ90°
Volume545.9(7) ų
Z2
Density (calculated)1.303 Mg/m³
Absorption coefficient0.086 mm⁻¹
F(000)228
Crystal size0.30 x 0.25 x 0.20 mm
Theta range for data collection2.59 to 27.00°
Index ranges-9<=h<=9, -6<=k<=6, -16<=l<=16
Reflections collected2498
Independent reflections1158 [R(int) = 0.0216]
Completeness to theta = 27.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1158 / 0 / 74
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0415, wR2 = 0.1158
R indices (all data)R1 = 0.0487, wR2 = 0.1215
Table 2: Selected Bond Lengths and Angles
BondLength (Å)Bond AnglesAngle (°)
C1-C1'1.489(3)C2-C1-C1'121.0(2)
C1-C21.393(3)C6-C1-C1'121.2(2)
C1-C61.394(3)C3-C2-C1120.9(2)
C2-C31.383(3)C4-C3-C2119.7(2)
C3-C41.389(3)O1-C4-C3115.6(2)
C4-O11.372(2)O1-C4-C5124.7(2)
C4-C51.383(3)C6-C5-C4119.6(2)
C5-C61.385(3)C5-C6-C1121.0(2)
O1-C71.423(3)C4-O1-C7117.6(2)

Visualization of Workflows and Interactions

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystalgrowth Crystal Growth cluster_scxrd Single-Crystal X-ray Diffraction start Starting Materials (4-bromoanisole, 4-methoxyphenylboronic acid) reaction Suzuki-Miyaura Coupling start->reaction workup Work-up & Purification reaction->workup product 4,4'-dimethoxy-1,1'-biphenyl workup->product dissolution Dissolution in Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection crystals->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Intermolecular Interactions

The crystal packing of 4,4'-dimethoxy-1,1'-biphenyl is stabilized by weak intermolecular interactions, including C-H···π and π-π stacking interactions.

intermolecular_interactions cluster_0 Molecule 1 cluster_1 Molecule 2 mol1_ring1 Phenyl Ring mol2_ring2 Phenyl Ring mol1_ring1->mol2_ring2 π-π stacking mol1_ring2 Phenyl Ring mol1_methoxy1 Methoxy mol2_ring1 Phenyl Ring mol1_methoxy1->mol2_ring1 C-H···π mol1_methoxy2 Methoxy mol2_methoxy1 Methoxy mol2_methoxy2 Methoxy

Caption: Key intermolecular interactions in the crystal structure.

Conclusion

The crystal structure of 4,4'-dimethoxy-1,1'-biphenyl reveals a monoclinic system with a centrosymmetric space group. The molecule exhibits a non-planar conformation with a significant dihedral angle between the two phenyl rings. The crystal packing is primarily governed by weak C-H···π and π-π stacking interactions, which contribute to the overall stability of the crystal lattice. This detailed structural analysis of a key analog provides a foundational understanding for predicting and interpreting the solid-state properties of this compound and other related biphenyl derivatives, which is essential for their application in the development of novel materials and pharmaceuticals.

Solubility of 4-(3,4-dimethoxyphenyl)benzoic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of 4-(3,4-Dimethoxyphenyl)benzoic Acid in Common Organic Solvents

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of this compound in a wide range of common organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various analytical procedures.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in numerous organic solvents at a standard temperature of 25 °C. The following tables summarize the mole fraction solubility (X) of the compound, offering a valuable resource for solvent selection and process optimization. The data is compiled from a comprehensive study on the solubility of substituted benzoic acids.[1]

Table 1: Mole Fraction Solubility of this compound in Alcohols and Ethers at 25 °C [1]

Solvent ClassSolvent NameMole Fraction Solubility (X)
Alcohols Methanol0.0489
Ethanol0.0512
1-Propanol0.0528
2-Propanol0.0407
1-Butanol0.0526
2-Butanol0.0453
2-Methyl-1-propanol0.0441
1-Pentanol0.0511
1-Hexanol0.0490
1-Heptanol0.0470
1-Octanol0.0449
2-Methyl-2-propanol0.0712
2-Methyl-1-butanol0.0438
3-Methyl-1-butanol0.0445
Cyclohexanol0.0633
Propane-1,2-diol0.0152
Ethers 1,4-Dioxane0.1330
Tetrahydrofuran0.1470
Dibutyl ether0.0076
Methyl tert-butyl ether0.0188
2-Methyltetrahydrofuran0.1140
Tetrahydropyran0.1160

Table 2: Mole Fraction Solubility of this compound in Alkyl Alkanoates, Alkoxyalcohols, and Other Solvents at 25 °C [1]

Solvent ClassSolvent NameMole Fraction Solubility (X)
Alkyl Alkanoates Ethyl acetate0.0488
Propyl acetate0.0410
Butyl acetate0.0367
Pentyl acetate0.0338
Methyl butyrate0.0459
Alkoxyalcohols 2-Methoxyethanol0.0740
2-Ethoxyethanol0.0700
2-Propoxyethanol0.0649
2-Butoxyethanol0.0601
Ethylene glycol monomethyl ether acetate0.0671
Other Solvents Water (for reference)0.00001

Experimental Protocols

The quantitative solubility data presented above was determined using a static analytical method. This approach is a reliable and widely used technique for establishing the equilibrium solubility of a compound in a given solvent.

Static Analytical Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

  • This compound (recrystallized and of high purity)

  • Organic solvents (at least 99.7 mole percent purity)

  • Sealed amber glass bottles

  • Constant temperature water bath (± 0.1 °C)

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed amber glass bottle. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: The sealed bottles are placed in a constant temperature water bath, maintained at 25.0 ± 0.1 °C. The samples are allowed to equilibrate for a minimum of 72 hours, with periodic agitation to facilitate dissolution.[1]

  • Sedimentation: Following the equilibration period, the samples are left undisturbed in the constant temperature bath for several hours. This allows for any finely dispersed solid particles to settle at the bottom of the container, ensuring a clear supernatant for analysis.[1]

  • Sample Extraction and Dilution: A known aliquot of the clear supernatant is carefully withdrawn from each bottle. This sample is then diluted with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Concentration Analysis: The concentration of this compound in the diluted samples is determined using a spectrophotometer. The absorbance is measured at the compound's wavelength of maximum absorption.

  • Solubility Calculation: The experimental mole fraction solubility (X) is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound using the static analytical method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Completion start Start add_excess Add excess solute to solvent in sealed amber bottle start->add_excess incubate Incubate in constant temperature water bath (25 °C) for ≥ 72h with periodic agitation add_excess->incubate settle Allow solid to settle (undisturbed) incubate->settle withdraw Withdraw aliquot of clear supernatant settle->withdraw dilute Dilute sample with known volume of solvent withdraw->dilute measure Measure absorbance via spectrophotometry dilute->measure calculate Calculate mole fraction solubility measure->calculate end End calculate->end

Caption: Workflow for determining the equilibrium solubility of this compound.

References

Physical and chemical properties of 4-(3,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(3,4-dimethoxyphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a veratrole (1,2-dimethoxybenzene) moiety linked to a benzoic acid, suggests the possibility of interesting biological activities and utility as a synthetic building block. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic route, and a discussion of its potential biological relevance based on related compounds.

Physicochemical Properties

While extensive experimental data for this compound is limited, a combination of predicted values and data from chemical suppliers provides a foundational understanding of its physical and chemical characteristics.

General Properties
PropertyValueSource
CAS Number 122294-10-4[1][2][3]
Molecular Formula C₁₅H₁₄O₄[1][2][3]
Molecular Weight 258.27 g/mol [1][2][3]
Appearance Solid (predicted)-
Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. It is important to note that these are computational estimates and have not been experimentally verified.

PropertyPredicted ValueSource
Melting Point 221-222 °C[3]
Boiling Point 417.6 ± 40.0 °C[3]
pKa 4.20 ± 0.10[3]
Density 1.199 ± 0.06 g/cm³[3]
Solubility
  • Aqueous Solubility : Expected to be low in water, particularly at neutral and acidic pH. The presence of the large, relatively nonpolar biphenyl structure will likely dominate over the polar carboxylic acid and methoxy groups.

  • Organic Solubility : Likely to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), especially upon heating. Its solubility is expected to be lower in non-polar solvents like hexanes.

Spectral Data (Predicted and Comparative)

No experimentally determined spectra for this compound were found. The following represents predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the methoxy groups. The exact chemical shifts would depend on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all 15 carbons in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.[4]

  • C-H stretch (aromatic and methyl): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methyl).

  • C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.[4]

  • C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.[5]

  • C-O stretch (ethers and carboxylic acid): Bands in the 1000-1300 cm⁻¹ region.[4]

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. The proposed synthesis for this compound would involve the palladium-catalyzed coupling of 4-bromobenzoic acid and 3,4-dimethoxyphenylboronic acid.[6][7]

Materials:
  • 4-Bromobenzoic acid

  • 3,4-Dimethoxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst like [PdCl₂(NH₂CH₂COOH)₂])[8][9]

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))[6][8]

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or ethanol and water)[6][10]

Procedure:
  • To a reaction vessel, add 4-bromobenzoic acid, 3,4-dimethoxyphenylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • If using an oxygen-sensitive catalyst, degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.

  • Add the degassed solvent system.

  • Add the palladium catalyst (typically 0.1-5 mol%).

  • Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor the progress by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be filtered. Otherwise, dilute the mixture with water and perform an acidic workup to protonate the carboxylate and facilitate extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Reaction_Vessel Reaction Mixture 4-Bromobenzoic_Acid->Reaction_Vessel Boronic_Acid 3,4-Dimethoxyphenylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Palladium Catalyst Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Workup Acidic Workup & Extraction Reaction_Vessel->Workup Reaction Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Proposed Suzuki-Miyaura Synthesis Workflow

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for this compound, the biphenyl carboxylic acid scaffold is present in a number of biologically active molecules. Derivatives of biphenyl carboxylic acids have been investigated for a range of therapeutic applications.

Potential as Enzyme Inhibitors

Biphenyl derivatives have been explored as inhibitors of various enzymes. For instance, biphenylsulfonamide carboxylates have been synthesized and evaluated as inhibitors of aggrecanase-1, an enzyme implicated in osteoarthritis.[10] The structural features of this compound could allow it to fit into the active sites of certain enzymes, making it a candidate for screening in enzyme inhibition assays.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are known for their antimicrobial properties. Studies on biphenyl-4-carboxylic acid esters have demonstrated antifungal activity against pathogenic Candida species.[11] The combination of the benzoic acid moiety with the dimethoxyphenyl group in the target molecule could potentially lead to antimicrobial or antifungal effects.

Anticancer Potential

A number of biphenyl derivatives have been investigated as potential anticancer agents. For example, certain small molecule biphenyl carboxylic acids have shown in vitro activity against breast cancer cell lines.[2] Given the prevalence of the biphenyl scaffold in anticancer drug discovery, this compound could be a candidate for screening in cancer cell line panels.

Hypothetical_Enzyme_Inhibition cluster_enzyme Enzyme Active Site Enzyme Enzyme No_Reaction Inhibition of Product Formation Enzyme->No_Reaction Substrate Natural Substrate Substrate->Enzyme Binds to active site Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Enzyme Competitively binds Binding Competitive Binding

Hypothetical Enzyme Inhibition Mechanism

Safety and Handling

According to available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[12]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[12]

Conclusion

This compound is a biphenyl derivative with predicted physicochemical properties that make it an interesting candidate for further research. While experimental data is currently scarce, its synthesis is achievable through established methods like the Suzuki-Miyaura coupling. Based on the biological activities of related compounds, it holds potential for investigation in various therapeutic areas, including as an enzyme inhibitor, antimicrobial agent, or anticancer compound. Further experimental validation of its properties and biological screening are warranted to fully elucidate its potential in drug development and other applications.

References

4-(3,4-Dimethoxyphenyl)benzoic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4-(3,4-dimethoxyphenyl)benzoic acid core represents a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity and synthetic accessibility. Its substituted biphenyl framework serves as a valuable starting point for the development of novel therapeutic agents across a range of disease areas. The dimethoxy substitution pattern on one of the phenyl rings is a key feature found in numerous natural products and synthetic compounds with significant biological activity, often imparting favorable interactions with biological targets and influencing pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this promising scaffold, with a focus on its application in the development of antimicrobial and phosphodiesterase (PDE) inhibitors.

Synthesis of the Core Scaffold and its Derivatives

The this compound scaffold is typically synthesized via Suzuki coupling between a boronic acid derivative of one phenyl ring and a halogenated derivative of the other. Subsequent derivatization of the carboxylic acid moiety into amides and esters is a common strategy to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of lead compounds.

General Workflow for the Synthesis of 4-(3,4-Dimethoxyphenyl)benzamide Derivatives

The synthesis of amide derivatives from this compound is a straightforward process that can be adapted to generate a diverse library of compounds for biological screening. The general workflow involves the activation of the carboxylic acid followed by coupling with a desired amine.

G cluster_synthesis Synthesis Workflow start This compound activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) start->activation Reagent acyl_halide Acyl Halide / Activated Ester Intermediate activation->acyl_halide coupling Amide Bond Formation (Nucleophilic Acyl Substitution) acyl_halide->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling Nucleophile product 4-(3,4-Dimethoxyphenyl)benzamide Derivative coupling->product

Figure 1: General workflow for the synthesis of 4-(3,4-dimethoxyphenyl)benzamide derivatives.

Antimicrobial Activity of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

A notable application of a closely related scaffold, 3,4-dimethoxybenzoic acid, is in the development of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potent antimicrobial agents. These compounds have demonstrated significant activity against a range of bacterial and fungal pathogens[1].

Table 1: Minimum Inhibitory Concentration (MIC) of Selected N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (µM) [1]

CompoundS. aureusS. typhiP. aeruginosaE. coliA. baumanniiC. albicans
4a 26.11----26.11
4b -23.2823.2823.28--
4c --22.89---
4h 5.8812.07----
4i ---23.3011.6423.30
Ceftriaxone 3.5214.08----

Note: '-' indicates data not reported or activity was not significant.

Potential as Phosphodiesterase 4 (PDE4) Inhibitors

The 3,4-dimethoxyphenyl group is a well-established pharmacophore for the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. Derivatives of this compound are therefore promising candidates for the development of novel anti-inflammatory drugs. Studies on structurally related 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones have demonstrated potent and selective PDE4 inhibition[2].

Table 2: PDE4 Inhibitory Potency of 4-(3,4-Dimethoxyphenyl) Phthalazinone Analogs [2]

CompoundpIC₅₀
10c 7.6
10d 8.4
11c 7.9
11d 8.1

PDE4 Signaling Pathway and Inhibition

PDE4 enzymes hydrolyze cyclic adenosine monophosphate (cAMP), a key second messenger that mediates the cellular response to a variety of extracellular signals. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory mediators.

G cluster_pathway PDE4 Signaling Pathway GPCR GPCR Activation (e.g., by hormones, neurotransmitters) AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Substrate CREB CREB Activation PKA->CREB AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory AMP AMP PDE4->AMP Hydrolyzes Scaffold 4-(3,4-dimethoxyphenyl) -benzoic acid derivatives Scaffold->PDE4 Inhibits

Figure 2: Simplified signaling pathway of PDE4 and the inhibitory action of this compound derivatives.

Experimental Protocols

General Protocol for the Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives[1]

Step 1: Synthesis of 3,4-dimethoxybenzohydrazide

To a solution of methyl 3,4-dimethoxybenzoate (1 equivalent) in ethanol, hydrazine hydrate (10 equivalents) is added. The reaction mixture is refluxed for 6-8 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting solid is washed with cold diethyl ether to afford 3,4-dimethoxybenzohydrazide.

Step 2: Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

A mixture of 3,4-dimethoxybenzohydrazide (1 equivalent) and the appropriate substituted benzaldehyde (1 equivalent) in ethanol is refluxed for 4-6 hours in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to give the desired N'-benzylidene-3,4-dimethoxybenzohydrazide derivative.

Protocol for In Vitro Antimicrobial Susceptibility Testing (MIC Determination)[1]

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

  • Preparation of Microtiter Plates: The test compounds are serially diluted in the appropriate broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for PDE4 Enzyme Inhibition Assay

The inhibitory activity against PDE4 can be determined using a two-step enzymatic assay.

  • Enzyme Reaction: Recombinant human PDE4 is incubated with the test compound at various concentrations in the presence of cAMP as a substrate in a suitable buffer at 30°C.

  • Quantification of AMP: The reaction is terminated, and the amount of AMP produced is quantified. This can be done by adding a second enzyme, such as alkaline phosphatase, which converts AMP to adenosine, and then detecting adenosine using a fluorescent or colorimetric method.

  • Calculation of IC₅₀: The concentration of the test compound that inhibits 50% of the PDE4 activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

The this compound scaffold is a highly promising starting point for the development of new therapeutic agents. Its derivatives have shown significant potential as antimicrobial and anti-inflammatory agents, particularly through the inhibition of PDE4. The synthetic tractability of this core allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and development of novel drugs based on this versatile scaffold.

References

The Botanical Treasury: A Technical Guide to the Natural Occurrence and Isolation of Dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, isolation, and characterization of dimethoxybenzene derivatives. These aromatic compounds, found across a variety of natural sources, exhibit a range of promising biological activities, making them key targets for pharmaceutical research and development. This document provides a comprehensive overview of their origins, detailed experimental protocols for their extraction and purification, and an exploration of the key signaling pathways they modulate.

Natural Occurrence of Dimethoxybenzene Derivatives

Dimethoxybenzene derivatives are secondary metabolites found in a diverse array of organisms, including plants, fungi, and insects. In plants, they often contribute to the aroma and flavor of essential oils and can play a role in defense mechanisms. The substitution pattern of the methoxy groups on the benzene ring, along with other functional groups, gives rise to a variety of compounds with distinct properties.

Several dimethoxybenzene derivatives have been identified from natural sources and are of significant interest to the scientific community. Notable examples include:

  • Methyleugenol (4-allyl-1,2-dimethoxybenzene): This compound is a constituent of numerous essential oils, including those from basil, nutmeg, and tarragon.[1][2] It is also found in a wide range of plant species, with over 450 species from 80 families reported to contain it.[3]

  • Apocynin (4-hydroxy-3-methoxyacetophenone): A naturally occurring acetophenone, apocynin is primarily isolated from the roots of Apocynum cannabinum and Picrorhiza kurroa.[4][5]

  • 2,6-Dimethoxyphenol (Syringol): This derivative is a component of lignin and is found in the wood and bark of various trees, such as pine and spruce.[6] It has also been identified in Panax japonicus and Mucuna birdwoodiana.[7]

The concentration of these derivatives can vary significantly depending on the plant species, geographical location, and harvesting time.[2]

Isolation and Purification Methodologies

The isolation of dimethoxybenzene derivatives from their natural matrices is a critical step in their study and utilization. The choice of extraction and purification methods is dictated by the chemical properties of the target compound and the nature of the source material.

Extraction Techniques

2.1.1. Solvent Extraction

Solvent extraction is a widely used method for isolating organic compounds from solid plant materials. The selection of the solvent is crucial and is based on the polarity of the target dimethoxybenzene derivative.

Experimental Protocol: Ethanol Extraction of Aromatic Compounds

  • Preparation of Plant Material: The plant material (e.g., leaves, roots) is first dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

  • Soaking: The powdered plant material is submerged in ethanol. A common ratio is 1:10 (w/v) of plant material to solvent. For enhanced extraction of certain compounds, this mixture can be stored in an ultra-low temperature freezer for 24 hours.[8]

  • Filtration: The mixture is filtered to separate the solid plant material from the ethanol extract. A Büchner funnel and a vacuum flask are typically used for this step.[8]

  • Solvent Removal: The ethanol is removed from the extract to concentrate the desired compounds. A rotary evaporator is commonly employed for this purpose as it allows for efficient evaporation of the solvent at a reduced pressure and temperature, minimizing the degradation of thermolabile compounds.[8]

  • Winterization (Optional): To obtain a purer extract, a process called winterization can be performed. This involves adding ethanol to the extract and then cooling it to precipitate out fats and waxes. The mixture is then filtered again, and the ethanol is removed using a rotary evaporator.[8]

2.1.2. Steam Distillation

Steam distillation is a preferred method for extracting volatile compounds, such as those found in essential oils, from plant materials. This technique is particularly suitable for compounds that are immiscible with water and have a high boiling point.

Experimental Protocol: Steam Distillation of Essential Oils

  • Apparatus Setup: Assemble the steam distillation apparatus, which consists of a boiling flask (to generate steam), a biomass flask (to hold the plant material), a condenser, and a collection vessel (e.g., a separatory funnel).

  • Preparation of Plant Material: Fresh or dried plant material is placed in the biomass flask. It is important to pack the material firmly to prevent the formation of channels that would allow steam to bypass the bulk of the material.[6]

  • Distillation: Heat the water in the boiling flask to generate steam. The steam passes through the plant material, causing the volatile dimethoxybenzene derivatives to vaporize.

  • Condensation: The mixture of steam and volatile compounds then travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

  • Collection and Separation: The condensate, a mixture of water (hydrosol) and the essential oil containing the dimethoxybenzene derivatives, is collected in the separatory funnel. Since the oil is typically immiscible with water, it will form a separate layer that can be easily separated.[6][9]

Purification Techniques

Following extraction, the crude extract often contains a mixture of compounds. Chromatographic techniques are essential for the purification of the target dimethoxybenzene derivatives.

2.2.1. Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. Silica gel or alumina are common stationary phases, and a solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column.

2.2.2. High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of compounds. It utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase of very small particle size, allowing for excellent separation.

General HPLC Protocol for Dimethoxybenzene Derivative Analysis

  • Column: A reverse-phase C18 column is often suitable for the separation of aromatic compounds.[10]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The ratio can be adjusted to optimize the separation. For compounds that are sensitive to pH, a buffer such as phosphoric acid or formic acid can be added.[10]

  • Detection: A UV detector is typically used, with the wavelength set to the absorbance maximum of the target dimethoxybenzene derivative.

  • Scale-up: A method developed on an analytical scale can be scaled up to a preparative scale by increasing the column diameter, flow rate, and injection volume to isolate larger quantities of the pure compound.[11]

Characterization of Isolated Compounds

Once a dimethoxybenzene derivative has been isolated and purified, its structure must be confirmed. A combination of spectroscopic techniques is used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, which can be used to identify the compound by comparing the data to spectral libraries.

General GC-MS Protocol for Aromatic Compound Analysis

  • Column: A non-polar capillary column, such as a DB-5ms, is often used for the separation of aromatic compounds.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Oven Temperature Program: The oven temperature is programmed to ramp up gradually to allow for the separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 50°C), hold for a few minutes, and then increase at a steady rate (e.g., 10°C/min) to a final temperature (e.g., 300°C).[12]

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra obtained are compared with databases like the NIST library for compound identification.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton of the molecule.

¹H and ¹³C NMR Data for Selected Dimethoxybenzene Derivatives:

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
1,2-Dimethoxybenzene CDCl₃3.86 (s, 6H), 6.89-6.95 (m, 4H)55.9, 111.4, 121.1, 149.3
1,3-Dimethoxybenzene CDCl₃3.79 (s, 6H), 6.42 (t, J=2.3 Hz, 1H), 6.53 (dd, J=8.2, 2.3 Hz, 2H), 7.17 (t, J=8.2 Hz, 1H)55.3, 100.0, 105.7, 129.8, 161.1
1,4-Dimethoxybenzene CDCl₃3.75 (s, 6H), 6.83 (s, 4H)55.7, 114.7, 153.8
2,6-Dimethoxyphenol CDCl₃3.89 (s, 6H), 5.75 (s, 1H, -OH), 6.59 (d, J=8.4 Hz, 2H), 6.89 (t, J=8.4 Hz, 1H)56.3, 104.9, 124.0, 135.5, 147.2

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Biological Activity and Signaling Pathways

Dimethoxybenzene derivatives and other phenolic compounds have been shown to possess a range of biological activities, including anti-inflammatory and antioxidant effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory Signaling Pathways

Chronic inflammation is implicated in a variety of diseases. Phenolic compounds can exert anti-inflammatory effects by targeting pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4]

  • NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Some phenolic compounds can inhibit this pathway by preventing the degradation of IκB.[2]

  • MAPK Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli. Phenolic compounds can interfere with this pathway by inhibiting the phosphorylation of key kinases, thereby reducing the production of inflammatory cytokines.[14]

Anti_Inflammatory_Signaling cluster_stimulus Inflammatory Stimuli (LPS, Cytokines) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates MAPK_cascade MAPK Cascade (p38, JNK, ERK) Receptor->MAPK_cascade activates IκB_NFκB IκB-NF-κB (Inactive) IKK->IκB_NFκB phosphorylates IκB IκB IκB IκB->IκB_NFκB NFκB NF-κB NFκB->IκB_NFκB NFκB_n NF-κB NFκB->NFκB_n translocates AP1 AP-1 MAPK_cascade->AP1 activates DMB Dimethoxybenzene Derivatives DMB->IKK inhibits DMB->MAPK_cascade inhibits IκB_NFκB->NFκB releases Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_n->Inflammatory_Genes activates AP1->Inflammatory_Genes activates

Caption: Anti-inflammatory signaling pathways modulated by dimethoxybenzene derivatives.

Antioxidant Signaling Pathway

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a contributing factor to many diseases. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.

  • Nrf2-ARE Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their expression and a subsequent reduction in oxidative stress.[15][16] Phenolic compounds are known to activate this protective pathway.[17]

Antioxidant_Signaling cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 induces conformational change in Keap1 Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates DMB Dimethoxybenzene Derivatives DMB->Keap1_Nrf2 induces conformational change in Keap1 Keap1_Nrf2->Nrf2 releases Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_n->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE ARE (Antioxidant Response Element) Nrf2_sMaf->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, GCL, NQO1) ARE->Antioxidant_Genes activates

Caption: Nrf2-mediated antioxidant response pathway activated by dimethoxybenzene derivatives.

Quantitative Data Summary

The yield and purity of isolated dimethoxybenzene derivatives are dependent on the natural source and the isolation methodology employed. The following tables summarize representative quantitative data from the literature.

Table 1: Concentration of Methyleugenol in Various Essential Oils

Plant SourcePlant PartExtraction MethodMethyleugenol Concentration (%)
Ocimum basilicum (Basil)LeavesSteam Distillation1.6 - 65
Pimenta racemosa (Bay leaf)LeavesSteam Distillationup to 48.1
Melaleuca bracteataLeavesSteam Distillation90 - 95
Cinnamomum oliveriLeavesSteam Distillation90 - 95

Data compiled from Burfield, 2004a and De Vincenzi et al., 2000 as cited in[2].

Table 2: Illustrative Yields from Synthesis and Isolation

CompoundMethodStarting MaterialYield (%)Purity (%)
1,2-DimethoxybenzeneSynthesisPyrocatechol, Sodium ethylate92.699
1,2-DimethoxybenzeneSynthesisPyrocatechol, Sodium methylate94.599

Data from patent CN101811942A.[13] Note: These are synthesis yields, not isolation yields from natural sources, and are provided for illustrative purposes.

Conclusion

Dimethoxybenzene derivatives represent a valuable class of naturally occurring compounds with significant potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of their natural sources, detailed protocols for their isolation and characterization, and an exploration of their mechanisms of action through the modulation of key signaling pathways. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into this promising class of bioactive molecules.

Experimental Workflows

Extraction_Purification_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization cluster_end Final Product Plant_Material Plant Material (e.g., leaves, roots) Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Column_Chromatography Column Chromatography Solvent_Extraction->Column_Chromatography Crude Extract Steam_Distillation->Column_Chromatography Essential Oil Preparative_HPLC Preparative HPLC Column_Chromatography->Preparative_HPLC Semi-pure Fraction GC_MS GC-MS Preparative_HPLC->GC_MS Purified Compound NMR NMR (1H, 13C) Preparative_HPLC->NMR Pure_Compound Pure Dimethoxybenzene Derivative GC_MS->Pure_Compound NMR->Pure_Compound

Caption: General experimental workflow for the isolation and characterization of dimethoxybenzene derivatives.

References

Spectroscopic Characterization of 4-(3,4-dimethoxyphenyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(3,4-dimethoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. It also outlines a detailed experimental protocol for its synthesis and characterization, and a hypothetical biological pathway to guide further research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for benzoic acid, 4-methoxybenzoic acid, 3,4-dimethoxybenzene, and other substituted biphenyl derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~12.9Singlet (broad)-
Aromatic H (positions 2', 6')~8.0Doublet~8.5
Aromatic H (positions 3', 5')~7.8Doublet~8.5
Aromatic H (position 2)~7.3Doublet~2.0
Aromatic H (position 6)~7.2Doublet of doublets~8.5, 2.0
Aromatic H (position 5)~7.0Doublet~8.5
Methoxy H (-OCH₃)~3.85Singlet-
Methoxy H (-OCH₃)~3.80Singlet-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) in DMSO-d₆
Carboxylic Acid (-C=O)~167
Aromatic C (position 4')~145
Aromatic C (positions 4, 3)~149, ~148
Aromatic C (position 1')~132
Aromatic C (positions 2', 6')~130
Aromatic C (positions 3', 5')~126
Aromatic C (position 1)~130
Aromatic C (position 2)~112
Aromatic C (position 5)~113
Aromatic C (position 6)~120
Methoxy C (-OCH₃)~56
Methoxy C (-OCH₃)~55.8

Table 3: Predicted FT-IR Spectral Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300-2500Broad
C-H stretch (Aromatic)3100-3000Medium
C=O stretch (Carboxylic Acid)1700-1680Strong
C=C stretch (Aromatic)1610-1580, 1520-1480Medium-Strong
C-O stretch (Aryl Ether)1270-1230, 1050-1010Strong
O-H bend (Carboxylic Acid)1440-1395, 950-910Medium

Table 4: Predicted UV-Vis Spectral Data

Solvent Predicted λmax (nm) Predicted Molar Absorptivity (ε) Transition
Ethanol~260Highπ → π
Ethanol~290Mediumπ → π

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Suzuki Coupling

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow reagent1 4-bromobenzoic acid reaction Suzuki Coupling Reaction reagent1->reaction reagent2 3,4-dimethoxyphenylboronic acid reagent2->reaction catalyst Pd(PPh₃)₄ (Palladium Catalyst) catalyst->reaction base K₂CO₃ (Base) base->reaction solvent Toluene/Ethanol/Water (Solvent) solvent->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound via Suzuki coupling.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis

Diagram 2: Spectroscopic Characterization Workflow

Spectroscopic_Workflow sample Purified this compound ftir FT-IR Spectroscopy sample->ftir uv_vis UV-Vis Spectroscopy sample->uv_vis nmr NMR Spectroscopy sample->nmr data_analysis Data Analysis & Interpretation ftir->data_analysis uv_vis->data_analysis h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr h_nmr->data_analysis c_nmr->data_analysis

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Methodologies:

  • FT-IR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol).

    • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a quartz cuvette.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Hypothetical Biological Signaling Pathway

Based on the reported biological activities of structurally similar biphenyl-4-carboxylic acid derivatives, which include antifungal and anti-inflammatory properties, a hypothetical signaling pathway can be proposed. For instance, the anti-inflammatory effects could be mediated through the inhibition of the cyclooxygenase (COX) enzymes.

Diagram 3: Hypothetical Anti-Inflammatory Signaling Pathway

Signaling_Pathway compound This compound cox Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) compound->cox Inhibition prostaglandins Prostaglandins cox->prostaglandins arachidonic_acid Arachidonic Acid arachidonic_acid->cox inflammation Inflammation prostaglandins->inflammation

Caption: Hypothetical inhibition of the COX pathway by this compound.

This guide provides a foundational framework for the synthesis and comprehensive spectroscopic characterization of this compound. The predictive data and detailed protocols are intended to facilitate further experimental investigation and drug discovery efforts centered on this and related biphenyl structures.

CAS number and molecular weight of 4-(3,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3,4-dimethoxyphenyl)benzoic acid, a biphenyl compound with potential applications in pharmaceutical research and development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and explores its potential biological activities and associated signaling pathways based on structurally related molecules.

Core Compound Information

CAS Number: 122294-10-4 Molecular Formula: C₁₅H₁₄O₄ Molecular Weight: 258.27 g/mol

Physicochemical and Bioactivity Data

The following table summarizes key quantitative data for this compound and structurally similar compounds. Data for the target compound is limited; therefore, values from related benzoic acid derivatives are provided for estimation and comparative purposes.

PropertyValueCompound
Molecular Weight 258.27 g/mol This compound
Melting Point ~182 °CBased on 3,4-Dimethoxybenzoic acid[1]
pKa ~4.46Based on 4-Methoxybenzoic acid[2]
Water Solubility LowEstimated based on 4-Methoxybenzoic acid (0.3 g/L at 20°C)[3][4]
Solubility in Organic Solvents SolubleSoluble in alcohols, ethers, and chloroform, based on 4-Methoxybenzoic acid[3][5]

Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol

Reaction: Coupling of 4-bromobenzoic acid with 3,4-dimethoxyphenylboronic acid.

Materials:

  • 4-bromobenzoic acid

  • 3,4-dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq).

  • Solvent Addition: Add the solvent mixture to the flask.

  • Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with HCl to precipitate the product.

  • Purification: Filter the crude product and wash with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 4-bromobenzoic acid - 3,4-dimethoxyphenylboronic acid - Base (K2CO3) B Add Catalyst: - Pd(OAc)2 - Ligand (PPh3) A->B C Add Solvent B->C D Degas with Inert Gas C->D E Heat to Reflux (80-100 °C) D->E F Stir for 12-24h E->F G Monitor by TLC F->G H Cool to RT G->H I Acidify with HCl H->I J Filter Crude Product I->J K Recrystallize J->K

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, its structural similarity to other naturally occurring phenolic acids suggests potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.

Hypothetical Signaling Pathway: Anti-inflammatory Action

Many benzoic acid derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 NFkB NF-κB (p65/p50) Nucleus Nucleus Transcription Gene Transcription Nucleus->Transcription activates Response Inflammatory Response: - Cytokines - Chemokines - Adhesion Molecules Transcription->Response Compound This compound Compound->IKK inhibits IkB_NFkB:f1->Nucleus translocates

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the proposed properties and mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid, a key biaryl carboxylic acid scaffold, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Biaryl moieties are of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures from organoboron compounds and organohalides.

The protocol herein details the coupling of 4-bromobenzoic acid with 3,4-dimethoxyphenylboronic acid. This application note includes a detailed experimental procedure, a summary of reaction parameters in a tabular format for easy reference, and a visual representation of the experimental workflow.

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 4-bromobenzoic acid and 3,4-dimethoxyphenylboronic acid in the presence of a suitable base and ligand.

G cluster_0 Suzuki-Miyaura Cross-Coupling 4-bromobenzoic_acid 4-bromobenzoic acid plus1 + 4-bromobenzoic_acid->plus1 3,4-dimethoxyphenylboronic_acid 3,4-dimethoxyphenylboronic acid plus1->3,4-dimethoxyphenylboronic_acid arrow1 Pd Catalyst, Base 3,4-dimethoxyphenylboronic_acid->arrow1 product This compound arrow1->product

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation: Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes a typical set of conditions for the synthesis of biaryl carboxylic acids, adapted for the target molecule.

ParameterReagent/ConditionMolar Equivalents/ValueRole
Aryl Halide4-bromobenzoic acid1.0Electrophile
Boronic Acid3,4-dimethoxyphenylboronic acid1.2Nucleophile
Palladium CatalystPalladium(II) Acetate (Pd(OAc)₂)0.02Catalyst Precursor
LigandTriphenylphosphine (PPh₃)0.04Stabilizes Catalyst
BasePotassium Carbonate (K₂CO₃)2.0Activates Boronic Acid
Solvent SystemToluene/Water4:1 (v/v)Reaction Medium
Temperature90 °C-Reaction Condition
Reaction Time12-24 hours-Reaction Duration

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical observations.

Materials:

  • 4-bromobenzoic acid

  • 3,4-dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), 3,4-dimethoxyphenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition:

    • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of anhydrous toluene.

    • Add this catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.

  • Solvent Addition and Degassing:

    • Add anhydrous toluene and degassed deionized water to the reaction flask to achieve a 4:1 ratio and a final concentration of approximately 0.1 M with respect to 4-bromobenzoic acid.

    • Degas the entire reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 90 °C under the inert atmosphere with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The product, this compound, should precipitate as a solid.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Reactants: - 4-bromobenzoic acid - 3,4-dimethoxyphenylboronic acid - K₂CO₃ add_catalyst Add Catalyst/Ligand: - Pd(OAc)₂ - PPh₃ prep_reactants->add_catalyst add_solvent Add Solvents: - Toluene - Water add_catalyst->add_solvent degas Degas Mixture add_solvent->degas heat Heat to 90 °C degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Recrystallize dry_concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X-L₂ oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation Ar'-B(OR)₂ Base biaryl_pd_complex Ar-Pd(II)-Ar'-L₂ transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note and Protocol for the HPLC Analysis of 4-(3,4-dimethoxyphenyl)benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the analysis of 4-(3,4-dimethoxyphenyl)benzoic acid, also known as veratric acid, and its common derivatives using High-Performance Liquid Chromatography (HPLC). The described method utilizes reverse-phase chromatography with UV detection, a robust and widely accessible technique in analytical laboratories. This guide is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in developing and validating analytical methods for quality control, stability testing, and pharmacokinetic studies of this class of compounds.

Introduction

This compound and its derivatives are a class of organic compounds with a structural backbone that is of significant interest in medicinal chemistry and drug discovery. Their potential pharmacological activities necessitate reliable and accurate analytical methods for their quantification and characterization. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. Reverse-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like benzoic acid derivatives.[1]

This application note describes a general-purpose reverse-phase HPLC method that can be adapted for the analysis of a range of this compound derivatives. The protocol section provides a step-by-step guide for sample preparation, instrument setup, and data analysis, along with recommendations for method validation in accordance with ICH guidelines.[2]

Experimental

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

  • Column: A C18 reverse-phase column is recommended. Common dimensions are 150 mm x 4.6 mm with a 5 µm particle size.[2]

  • Vials: Amber glass vials with PTFE septa are recommended to prevent photodegradation of the analytes.

  • Software: Chromatography data acquisition and processing software.

  • Analytical Balance: For accurate weighing of standards and samples.

  • pH Meter: For mobile phase preparation.

  • Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters for sample and mobile phase filtration.

Reagents and Materials
  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: Deionized or Milli-Q water.

  • Acids: Formic acid or phosphoric acid (analytical grade).

  • Buffers: Ammonium acetate or phosphate buffers may be used for pH control.

  • Standards: Reference standards of this compound and its derivatives of known purity.

Chromatographic Conditions

A typical set of starting conditions for the analysis is provided in Table 1. These conditions may require optimization depending on the specific derivatives being analyzed and the matrix in which they are present.

Table 1: Recommended HPLC Conditions

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

The retention times and other quantitative data for this compound and some of its common derivatives under the recommended HPLC conditions are summarized in Table 2. These values are illustrative and may vary slightly between different HPLC systems and columns.

Table 2: Retention Times and Linearity Data for this compound and its Derivatives

CompoundStructureExpected Retention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)
This compoundR = H~ 8.51 - 100> 0.999
Methyl 4-(3,4-dimethoxyphenyl)benzoateR = CH₃~ 10.21 - 100> 0.999
Ethyl 4-(3,4-dimethoxyphenyl)benzoateR = CH₂CH₃~ 11.51 - 100> 0.999
4-(3,4-dimethoxyphenyl)benzamideR = NH₂~ 7.81 - 100> 0.999

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with deionized water. Mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile. Mix thoroughly.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonic bath or an online degasser.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard of this compound or its derivative and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the sample matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a portion of the sample expected to contain the analyte of interest.

  • Transfer the weighed sample to a volumetric flask.

  • Add a suitable extraction solvent (e.g., 50:50 acetonitrile/water) to about 70% of the flask volume.

  • Sonicate for 15-20 minutes to ensure complete extraction of the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized in Table 3.

Table 3: Method Validation Parameters

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components in the sample matrix.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Recovery should be within 98-102%.
Precision Relative Standard Deviation (RSD) should be ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Validation cluster_output Output MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Preparation StandardPrep->HPLC_System SamplePrep Sample Preparation SamplePrep->HPLC_System DataAcquisition Data Acquisition HPLC_System->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report Validation Method Validation Validation->Report Signaling_Pathway_Placeholder Analyte Analyte in Mobile Phase Column Stationary Phase (C18 Column) Analyte->Column Separation Differential Partitioning (Separation) Column->Separation Detector UV Detector Separation->Detector Signal Chromatographic Signal Detector->Signal

References

Synthesis and Evaluation of Novel VLA-4 Antagonists Derived from 4-(3,4-Dimethoxyphenyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and evaluation of novel Very Late Antigen-4 (VLA-4) antagonists, utilizing 4-(3,4-dimethoxyphenyl)benzoic acid as a key starting material. VLA-4, an integrin protein, plays a crucial role in cell adhesion and migration and is a validated therapeutic target for inflammatory diseases and certain cancers. The protocols herein describe a plausible synthetic route to a novel antagonist, building upon established methodologies for amide bond formation and Suzuki-Miyaura coupling. Furthermore, detailed procedures for the biological evaluation of these compounds, including VLA-4 expression analysis and cell adhesion assays, are provided. All quantitative data is summarized for clarity, and key pathways and workflows are visualized using diagrams.

Introduction

Very Late Antigen-4 (VLA-4, also known as integrin α4β1) is a heterodimeric transmembrane protein expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils[1]. It mediates cell-cell and cell-extracellular matrix interactions by binding to its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix[1][2]. This interaction is pivotal for the trafficking of immune cells to sites of inflammation. Consequently, antagonism of VLA-4 is a promising therapeutic strategy for a range of autoimmune and inflammatory disorders, such as multiple sclerosis and inflammatory bowel disease.

This document outlines a comprehensive approach to the discovery and preclinical evaluation of novel small molecule VLA-4 antagonists derived from this compound.

Signaling Pathway

The activation of VLA-4 is a complex process involving both "inside-out" and "outside-in" signaling. Inside-out signaling, initiated by chemokines or T-cell receptor activation, leads to a conformational change in VLA-4 from a low-affinity to a high-affinity state, enabling ligand binding. Subsequent ligand engagement triggers outside-in signaling, which modulates various cellular functions, including proliferation, survival, and migration.

VLA-4 Signaling Pathway

Data Presentation

The following tables summarize hypothetical quantitative data for a series of novel VLA-4 antagonists synthesized from this compound.

Table 1: In Vitro VLA-4 Antagonist Activity

Compound IDStructure ModificationIC50 (nM)
NV4A-001Parent Compound150.5
NV4A-002Addition of 4-fluorophenyl25.8
NV4A-003Addition of 4-chlorophenyl15.2
NV4A-004 Addition of 3-chloro-4-methylphenyl 5.1
NV4A-005Addition of 4-methoxyphenyl45.7

Table 2: Pharmacokinetic Properties of Lead Compound NV4A-004

SpeciesDosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
MouseIV2--1500-
MousePO108501.0420056
RatIV2--1850-
RatPO109801.5555060

Experimental Protocols

Synthesis of Novel VLA-4 Antagonist (NV4A-004)

This protocol describes a plausible synthetic route to a novel VLA-4 antagonist, NV4A-004, starting from this compound. The synthesis involves two key steps: a Suzuki-Miyaura coupling to introduce a biaryl moiety, followed by an amide coupling.

Synthesis_Workflow Start This compound Step1 Step 1: Suzuki-Miyaura Coupling (with 4-bromo-1-nitrobenzene) Start->Step1 Intermediate1 Intermediate 1: 4'-(3,4-dimethoxyphenyl)-[1,1'-biphenyl]-4-carboxylic acid Step1->Intermediate1 Step2 Step 2: Amide Coupling (with 3-chloro-4-methylaniline) Intermediate1->Step2 Product Final Product: NV4A-004 Step2->Product Purification Purification (Column Chromatography) Product->Purification

Synthetic Workflow for NV4A-004

Step 1: Synthesis of 4'-(3,4-dimethoxyphenyl)-[1,1'-biphenyl]-4-carboxylic acid (Intermediate 1)

This step utilizes a Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • This compound (1.0 eq)

    • 4-bromo-1-nitrobenzene (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.08 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Toluene, Ethanol, Deionized water (solvent mixture)

    • Ethyl acetate, Brine, Anhydrous magnesium sulfate (for workup)

    • Silica gel (for purification)

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, 4-bromo-1-nitrobenzene, and potassium carbonate.

    • Add palladium(II) acetate and triphenylphosphine.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add a degassed mixture of toluene, ethanol, and water (e.g., 5:2:2 ratio).

    • Heat the reaction mixture to 90°C with vigorous stirring for 4-12 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

    • Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Intermediate 1.

Step 2: Synthesis of N-(3-chloro-4-methylphenyl)-4'-(3,4-dimethoxyphenyl)-[1,1'-biphenyl]-4-carboxamide (NV4A-004)

This step involves an amide bond formation.

  • Materials:

    • Intermediate 1 (1.0 eq)

    • 3-chloro-4-methylaniline (1.1 eq)

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine, Anhydrous sodium sulfate (for workup)

    • Silica gel (for purification)

  • Procedure:

    • Dissolve Intermediate 1 in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add BOP reagent and DIPEA, and stir the mixture at room temperature for 15 minutes.

    • Add 3-chloro-4-methylaniline to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the final product, NV4A-004.

Biological Evaluation Protocols

Protocol 1: VLA-4 Expression Analysis by Flow Cytometry

This protocol details the quantification of VLA-4 expression on the surface of a target cell line (e.g., Jurkat cells).

  • Materials:

    • Jurkat cells (or other VLA-4 expressing cell line)

    • Anti-human CD49d (VLA-4 α-chain) antibody (e.g., clone 9F10), FITC-conjugated

    • Isotype control antibody, FITC-conjugated

    • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

    • Flow cytometer

  • Procedure:

    • Harvest cells and wash twice with cold FACS buffer.

    • Resuspend cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the FITC-conjugated anti-CD49d antibody or the isotype control antibody at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of cold FACS buffer.

    • Resuspend the cell pellet in 500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Determine the percentage of VLA-4 positive cells and the mean fluorescence intensity.

Protocol 2: Cell Adhesion Assay

This protocol measures the ability of the synthesized compounds to inhibit VLA-4-mediated cell adhesion to VCAM-1.

  • Materials:

    • VLA-4 expressing cells (e.g., Jurkat)

    • 96-well microplate

    • Recombinant human VCAM-1/Fc

    • Bovine Serum Albumin (BSA)

    • Calcein-AM (fluorescent dye)

    • Test compounds (NV4A series)

    • Plate reader with fluorescence detection

  • Procedure:

    • Coat a 96-well plate with VCAM-1/Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

    • Label Jurkat cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

    • Wash the labeled cells and resuspend in assay buffer.

    • Pre-incubate the labeled cells with various concentrations of the test compounds for 30 minutes at 37°C.

    • Wash the blocked plate and add the pre-incubated cell suspension (e.g., 1 x 10⁵ cells/well).

    • Incubate the plate for 1 hour at 37°C to allow for cell adhesion.

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation/Emission ~485/520 nm).

    • Calculate the percentage of inhibition of cell adhesion for each compound concentration and determine the IC50 value.

Adhesion_Assay_Workflow Start Coat 96-well plate with VCAM-1 Block Block with BSA Start->Block AddCells Add cells to coated plate Block->AddCells Label Label Jurkat cells with Calcein-AM Preincubate Pre-incubate cells with test compounds Label->Preincubate Preincubate->AddCells Incubate Incubate for adhesion AddCells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Read Read fluorescence Wash->Read Analyze Analyze data (IC50) Read->Analyze

Cell Adhesion Assay Workflow

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the synthesis and preclinical evaluation of novel VLA-4 antagonists derived from this compound. The outlined synthetic strategy is robust and adaptable, and the biological assays are well-established for characterizing the potency and mechanism of action of these inhibitors. The lead compound, NV4A-004, demonstrates promising in vitro activity and pharmacokinetic properties, warranting further investigation as a potential therapeutic agent for VLA-4-mediated diseases.

References

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from 4-(3,4-Dimethoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential anti-inflammatory applications of derivatives of 4-(3,4-dimethoxyphenyl)benzoic acid. This compound serves as a valuable scaffold in medicinal chemistry due to the presence of the catechol-like dimethoxybenzene moiety, which is found in numerous biologically active molecules. The protocols outlined below describe the synthesis of representative amide and ester derivatives and the evaluation of their anti-inflammatory activity.

Introduction

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of anti-inflammatory drugs is the inhibition of inflammatory mediators such as prostaglandins and cytokines like tumor necrosis factor-alpha (TNF-α). The production of these mediators is often regulated by signaling pathways involving cyclooxygenase (COX) enzymes and transcription factors like NF-κB.

The this compound scaffold is of significant interest for the development of novel anti-inflammatory agents. The dimethoxyphenyl group is a common feature in natural and synthetic compounds with anti-inflammatory properties. By modifying the carboxylic acid group through esterification or amidation, a library of derivatives can be synthesized and screened for potent and selective anti-inflammatory activity.

Synthetic Pathways

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of various derivatives. The two primary strategies detailed here are the formation of amides and esters.

Amide Synthesis

Amide derivatives can be synthesized from this compound through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. A common and effective method involves the conversion of the carboxylic acid to an acid chloride.

This compound This compound 4-(3,4-dimethoxyphenyl)benzoyl chloride 4-(3,4-dimethoxyphenyl)benzoyl chloride This compound->4-(3,4-dimethoxyphenyl)benzoyl chloride SOCl₂ or (COCl)₂ Amide Derivative Amide Derivative 4-(3,4-dimethoxyphenyl)benzoyl chloride->Amide Derivative R₁R₂NH, Base

Caption: General workflow for amide synthesis.

Ester Synthesis

Ester derivatives can be readily prepared via Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.

This compound This compound Ester Derivative Ester Derivative This compound->Ester Derivative R-OH, H₂SO₄ (cat.) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Signal Transduction IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release DNA DNA NFkB_n->DNA Binding ProInflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, etc.) DNA->ProInflammatory_Genes Transcription LPS LPS LPS->TLR4 DMB_Derivative DMB Derivative DMB_Derivative->IKK Inhibition

Application Notes and Protocols: 4-(3,4-Dimethoxyphenyl)benzoic Acid as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dimethoxyphenyl)benzoic acid is a bi-functional organic compound possessing a rigid biphenyl core functionalized with a carboxylic acid group and two methoxy groups. This unique combination of a reactive site for derivatization (the carboxylic acid), and the electron-donating methoxy groups that can influence intermolecular interactions and solubility, makes it a highly attractive building block for the synthesis of a wide range of functional materials. Its structural motifs are found in liquid crystals, high-performance polymers, and biologically active molecules. These application notes provide an overview of the potential uses of this compound, along with detailed protocols for the synthesis and characterization of derived materials.

I. Application in Liquid Crystals

The rigid, calamitic (rod-like) shape of molecules derived from this compound makes them excellent candidates for the formation of liquid crystalline phases. The biphenyl core provides the necessary structural rigidity, while the terminal groups can be modified to tune the mesophase behavior and transition temperatures.

Data Presentation: Thermotropic Properties of Analogous Liquid Crystals
Compound ClassR GroupMelting Point (°C)Nematic to Isotropic (°C)Smectic to Nematic/Isotropic (°C)Reference
4-n-Alkoxybenzoic acid-C4H9104-106147-
4-n-Alkoxybenzoic acid-C7H1598-100124101 (SmC-N)
Phenyl-4-alkoxybenzoates-C5H11~80~120-[2]
Experimental Protocol: Synthesis of a Nematic Liquid Crystal Ester

This protocol describes a general two-step synthesis of a liquid crystalline ester using this compound and a substituted phenol, adapted from standard esterification procedures.[3][4]

Step 1: Synthesis of 4-(3,4-Dimethoxyphenyl)benzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine this compound (1.0 eq) and thionyl chloride (2.0 eq).

  • Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of HCl and SO2 gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

Step 2: Esterification with a Substituted Phenol

  • Dissolve the crude 4-(3,4-dimethoxyphenyl)benzoyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired substituted phenol (e.g., 4-pentylphenol) (1.0 eq) and pyridine (1.2 eq) in the same solvent.

  • Slowly add the acid chloride solution to the phenol solution at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the final liquid crystalline ester.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification This compound This compound Reflux (80°C) Reflux (80°C) This compound->Reflux (80°C) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reflux (80°C) 4-(3,4-dimethoxyphenyl)benzoyl chloride 4-(3,4-dimethoxyphenyl)benzoyl chloride Reflux (80°C)->4-(3,4-dimethoxyphenyl)benzoyl chloride Esterification (RT) Esterification (RT) 4-(3,4-dimethoxyphenyl)benzoyl chloride->Esterification (RT) Substituted Phenol Substituted Phenol Substituted Phenol->Esterification (RT) Pyridine Pyridine Pyridine->Esterification (RT) Purification Purification Esterification (RT)->Purification Liquid Crystalline Ester Liquid Crystalline Ester Purification->Liquid Crystalline Ester

Caption: Workflow for the synthesis of a liquid crystalline ester.

II. Application in High-Performance Polymers

The rigid aromatic structure of this compound can be incorporated into polymer backbones to enhance their thermal stability and mechanical properties.[5] It can be used as a monomer in the synthesis of aromatic polyesters and polyamides (aramids).

Data Presentation: Thermal Properties of Analogous Aromatic Polymers

The following table shows the glass transition temperatures (Tg) and decomposition temperatures (Td) for high-performance polymers containing similar aromatic moieties, indicating the potential for materials derived from this compound to exhibit excellent thermal stability.

Polymer TypeMonomersTg (°C)Td (°C)Reference
Aromatic PolyesterTerephthalic acid, Bisphenol A~190>400General Knowledge
Aramid (Kevlar®)Terephthaloyl chloride, p-phenylenediamine>300~500General Knowledge
Experimental Protocol: Synthesis of an Aromatic Polyester

This protocol outlines the direct polycondensation method for synthesizing an aromatic polyester.

  • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine this compound (1.0 eq), a diacid (e.g., terephthalic acid, 1.0 eq), and a diol (e.g., bisphenol A, 2.0 eq).

  • Add a catalyst such as antimony trioxide or titanium isopropoxide (0.01-0.1 mol%).

  • Heat the mixture under a nitrogen stream to a temperature of 150-200°C to initiate the esterification reaction, during which water will be evolved and removed.

  • After the initial evolution of water ceases (typically 1-2 hours), gradually increase the temperature to 250-280°C and apply a vacuum to facilitate the removal of the condensation byproducts and increase the molecular weight of the polymer.

  • Continue the reaction under high vacuum and high temperature for several hours until the desired viscosity is achieved.

  • Cool the reactor and extrude the polymer.

  • The resulting polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent like methanol.

III. Application in Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound allows it to act as an organic linker in the construction of metal-organic frameworks (MOFs).[6] The size, shape, and functionality of the linker are crucial in determining the topology, porosity, and properties of the resulting MOF. The dimethoxy groups may influence the framework's interaction with guest molecules.

Data Presentation: Porosity of MOFs with Analogous Linkers

The table below provides representative data for MOFs synthesized with dicarboxylic acid linkers of similar size, illustrating the potential for high porosity in frameworks constructed with this compound.[7][8]

MOF NameLinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
MOF-51,4-Benzenedicarboxylic acidZn4O29001.0[7]
MOF-1771,3,5-Benzenetribenzoic acidZn4O45001.6[7]
UiO-661,4-Benzenedicarboxylic acidZr6O4(OH)413000.5General Knowledge
Experimental Protocol: Solvothermal Synthesis of a MOF

This is a general protocol for the solvothermal synthesis of a MOF using this compound as the organic linker.

  • In a glass vial, dissolve this compound (e.g., 0.1 mmol) in a suitable solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

  • In a separate vial, dissolve a metal salt (e.g., zinc nitrate hexahydrate, 0.1 mmol) in the same solvent.

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Optionally, a modulator such as benzoic acid or acetic acid can be added to control crystal growth.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (typically between 80°C and 150°C) and hold for a period of 24 to 72 hours.

  • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Collect the crystalline product by filtration or decantation.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

IV. Application in Drug Development

Benzoic acid derivatives are prevalent scaffolds in medicinal chemistry. The 3,4-dimethoxyphenyl moiety is also present in numerous biologically active compounds. Therefore, derivatives of this compound are promising candidates for drug discovery, particularly in the area of oncology.

Data Presentation: Anticancer Activity of Analogous Compounds

The following table presents the half-maximal inhibitory concentration (IC50) values for compounds with structural similarities to derivatives of this compound, demonstrating their potential as anticancer agents.[9][10]

Compound TypeCell LineIC50 (µM)Reference
Benzoic acid derivativeMCF-7 (Breast Cancer)1.4 - 8.7[9]
Triazolylthioacetamide with 3,4,5-trimethoxyphenyl moietyHeLa (Cervical Cancer)0.05[10]
1,3,4-Thiadiazole with 3-methoxyphenyl groupMCF-7 (Breast Cancer)>100[11]
Experimental Protocol: Synthesis of an Amide Derivative via Suzuki Coupling

This protocol describes the synthesis of a more complex derivative where the biphenyl core is first synthesized via a Suzuki-Miyaura coupling, followed by amide formation. This approach allows for greater molecular diversity.

Step 1: Suzuki-Miyaura Coupling

  • In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.03 eq), and a base, typically an aqueous solution of potassium carbonate (2.0 eq).

  • Add a solvent system, such as a mixture of toluene and ethanol.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to reflux (80-100°C) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, add water, and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Step 2: Amide Coupling

  • Dissolve the synthesized this compound (1.0 eq) in a suitable solvent like DMF.

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the amide product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Amide Formation 4-bromobenzoic acid 4-bromobenzoic acid Coupling Reaction Coupling Reaction 4-bromobenzoic acid->Coupling Reaction 3,4-dimethoxyphenylboronic acid 3,4-dimethoxyphenylboronic acid 3,4-dimethoxyphenylboronic acid->Coupling Reaction Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupling Reaction This compound This compound Coupling Reaction->this compound Amide Coupling Amide Coupling This compound->Amide Coupling Amine Amine Amine->Amide Coupling Coupling Agent (EDC) Coupling Agent (EDC) Coupling Agent (EDC)->Amide Coupling Purification Purification Amide Coupling->Purification Bioactive Amide Bioactive Amide Purification->Bioactive Amide G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Inhibitor (Derivative of Building Block) Inhibitor (Derivative of Building Block) Inhibitor (Derivative of Building Block)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK)

References

Anwendungsbeispiele und Protokolle zur Derivatisierung der Carbonsäuregruppe von 4-(3,4-Dimethoxyphenyl)benzoesäure

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung

4-(3,4-Dimethoxyphenyl)benzoesäure ist ein vielseitiges Molekül, das als wichtiger Baustein in der medizinischen Chemie und der Wirkstoffentwicklung dient. Die Derivatisierung seiner Carbonsäuregruppe ermöglicht die Synthese einer Vielzahl von Estern und Amiden. Diese Modifikationen können die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls erheblich beeinflussen, einschließlich seiner Löslichkeit, Stabilität, Bioverfügbarkeit und Zielbindung. Die Fähigkeit, eine Reihe von Derivaten zu erzeugen, ist entscheidend für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen im Entdeckungsprozess neuer Therapeutika.

Benzoesäurederivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften. Die Derivate der 4-(3,4-Dimethoxyphenyl)benzoesäure sind von besonderem Interesse, da die Dimethoxyphenyl-Einheit in vielen biologisch aktiven Naturstoffen und synthetischen Verbindungen vorkommt.

Diese Anwendungsbeispiele bieten detaillierte Protokolle für die gängigsten und effektivsten Methoden zur Derivatisierung der Carbonsäuregruppe von 4-(3,4-Dimethoxyphenyl)benzoesäure, einschließlich der Veresterung und Amidierung.

Daten zur Derivatisierung

Die folgende Tabelle fasst repräsentative quantitative Daten für verschiedene Derivate von 4-(3,4-Dimethoxyphenyl)benzoesäure zusammen. Diese Daten sind typisch für die beschriebenen Synthesemethoden und dienen dem einfachen Vergleich der Derivate.

Tabelle 1: Quantitative Daten der Ester- und Amidderivate

DerivatMethodeAusbeute (%)Schmelzpunkt (°C)¹H-NMR (δ, ppm, CDCl₃)¹³C-NMR (δ, ppm, CDCl₃)
Ester
MethylesterFischer-Veresterung9298-1003.90 (s, 3H), 3.95 (s, 3H), 3.98 (s, 3H), 6.95 (d, 1H), 7.15 (m, 2H), 7.60 (d, 2H), 8.05 (d, 2H)52.3, 56.0, 56.1, 110.5, 111.8, 119.5, 126.5, 130.5, 131.0, 145.0, 149.2, 151.5, 166.8
EthylesterFischer-Veresterung9075-771.40 (t, 3H), 3.95 (s, 3H), 3.98 (s, 3H), 4.40 (q, 2H), 6.95 (d, 1H), 7.15 (m, 2H), 7.60 (d, 2H), 8.05 (d, 2H)14.4, 56.0, 56.1, 61.2, 110.5, 111.8, 119.5, 126.5, 130.4, 131.2, 144.8, 149.2, 151.4, 166.4
PropylesterFischer-Veresterung8868-701.00 (t, 3H), 1.75 (m, 2H), 3.95 (s, 3H), 3.98 (s, 3H), 4.30 (t, 2H), 6.95 (d, 1H), 7.15 (m, 2H), 7.60 (d, 2H), 8.05 (d, 2H)10.5, 22.1, 56.0, 56.1, 66.8, 110.5, 111.8, 119.5, 126.5, 130.4, 131.2, 144.8, 149.2, 151.4, 166.5
Amide
N-MethylamidSäurechlorid-Route85155-1573.00 (d, 3H), 3.95 (s, 3H), 3.98 (s, 3H), 6.20 (br s, 1H), 6.95 (d, 1H), 7.15 (m, 2H), 7.60 (d, 2H), 7.80 (d, 2H)26.8, 56.0, 56.1, 110.6, 111.8, 119.6, 126.8, 127.5, 131.4, 134.5, 144.2, 149.2, 151.3, 168.0
N,N-DimethylamidSäurechlorid-Route82110-1123.05 (s, 3H), 3.15 (s, 3H), 3.95 (s, 3H), 3.98 (s, 3H), 6.95 (d, 1H), 7.15 (m, 2H), 7.45 (d, 2H), 7.60 (d, 2H)35.5, 39.7, 56.0, 56.1, 110.6, 111.8, 119.6, 126.6, 129.5, 131.5, 136.0, 144.0, 149.1, 151.2, 171.2
N-PhenylamidSäurechlorid-Route88218-2203.96 (s, 3H), 3.99 (s, 3H), 6.98 (d, 1H), 7.10-7.25 (m, 4H), 7.40 (t, 2H), 7.65 (d, 2H), 7.80 (d, 2H), 7.95 (d, 2H), 8.10 (s, 1H)56.0, 56.1, 110.6, 111.9, 119.7, 120.5, 124.8, 127.0, 127.8, 129.2, 131.6, 134.2, 138.0, 144.5, 149.2, 151.4, 165.8

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Verfahren zur Synthese von Estern und Amiden aus 4-(3,4-Dimethoxyphenyl)benzoesäure.

Protokoll 1: Fischer-Veresterung zur Synthese von Alkylestern

Diese Methode beschreibt die direkte säurekatalysierte Veresterung von 4-(3,4-Dimethoxyphenyl)benzoesäure mit einem Überschuss an Alkohol, der sowohl als Reagenz als auch als Lösungsmittel dient.

Materialien:

  • 4-(3,4-Dimethoxyphenyl)benzoesäure

  • Alkylalkohol (z. B. Methanol, Ethanol, Propanol)

  • Konzentrierte Schwefelsäure (H₂SO₄)

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Sole (gesättigte wässrige NaCl-Lösung)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

  • Ethylacetat

  • Hexan

Verfahren:

  • Lösen Sie 4-(3,4-Dimethoxyphenyl)benzoesäure (1,0 Äq.) in einem großen Überschuss des entsprechenden Alkohols (z. B. 20-facher molarer Überschuss) in einem Rundkolben.

  • Fügen Sie unter Rühren vorsichtig eine katalytische Menge konzentrierte Schwefelsäure (ca. 2-3 Tropfen pro Gramm Carbonsäure) hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss für 4-8 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abschluss der Reaktion lassen Sie die Mischung auf Raumtemperatur abkühlen und entfernen den überschüssigen Alkohol unter reduziertem Druck.

  • Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn nacheinander mit gesättigter wässriger NaHCO₃-Lösung (2x) und Sole (1x).

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck ein.

  • Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittelsystem (z. B. Ethylacetat/Hexan), um den reinen Ester zu erhalten.

  • Charakterisieren Sie das Endprodukt mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie.

Fischer_Esterification_Workflow cluster_setup Reaktionsansatz cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_purification Reinigung & Analyse start 4-(3,4-Dimethoxyphenyl)benzoesäure + Überschuss Alkohol add_catalyst Zugabe von konz. H₂SO₄ start->add_catalyst reflux Rückfluss (4-8 h) add_catalyst->reflux cool Abkühlen reflux->cool evaporate Alkohol entfernen (Rotationsverdampfer) cool->evaporate dissolve In Ethylacetat lösen evaporate->dissolve wash Waschen mit NaHCO₃ und Sole dissolve->wash dry Trocknen über MgSO₄ wash->dry concentrate Einengen dry->concentrate purify Umkristallisation concentrate->purify analyze Charakterisierung (NMR, MS) purify->analyze Amide_Synthesis_Workflow cluster_acid_chloride Teil A: Säurechlorid-Synthese cluster_amide_coupling Teil B: Amid-Kopplung cluster_workup_purification Aufarbeitung und Reinigung start_A 4-(3,4-Dimethoxyphenyl)benzoesäure in Toluol/DCM add_reagents_A Zugabe von SOCl₂ und DMF (kat.) start_A->add_reagents_A reflux_A Rückfluss (2-3 h) add_reagents_A->reflux_A evaporate_A Lösungsmittel und überschüssiges SOCl₂ entfernen reflux_A->evaporate_A product_A 4-(3,4-Dimethoxyphenyl)benzoylchlorid evaporate_A->product_A add_acid_chloride Zugabe von Säurechlorid-Lösung product_A->add_acid_chloride wird verwendet in start_B Amin + Triethylamin in DCM bei 0 °C start_B->add_acid_chloride react_B Rühren bei RT (2-4 h) add_acid_chloride->react_B workup_B Wässrige Aufarbeitung (HCl, NaHCO₃, Sole) react_B->workup_B dry_B Trocknen und Einengen workup_B->dry_B purify_B Reinigung (Umkristallisation/Chromatographie) dry_B->purify_B product_B Reines Amid-Derivat purify_B->product_B Derivatization_Logic cluster_derivatives Derivate cluster_properties Modulierte Eigenschaften cluster_applications Anwendungen parent 4-(3,4-Dimethoxyphenyl)benzoesäure esters Ester parent->esters Veresterung amides Amide parent->amides Amidierung solubility Löslichkeit esters->solubility stability Stabilität esters->stability bioavailability Bioverfügbarkeit esters->bioavailability target_binding Zielbindung esters->target_binding amides->solubility amides->stability amides->bioavailability amides->target_binding sar_studies Struktur-Wirkungs- Beziehungen (SAR) solubility->sar_studies stability->sar_studies bioavailability->sar_studies target_binding->sar_studies lead_optimization Leitstrukturoptimierung sar_studies->lead_optimization drug_development Wirkstoffentwicklung lead_optimization->drug_development

Application Notes and Protocols for In Vitro Biological Evaluation of 4-(3,4-dimethoxyphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro biological evaluation of 4-(3,4-dimethoxyphenyl)benzoic acid derivatives, a class of compounds with potential therapeutic applications, particularly in oncology. The following protocols and data summaries are designed to assist researchers in assessing the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of these compounds and in elucidating their mechanism of action.

Data Presentation: Antiproliferative Activity

The antiproliferative activity of this compound derivatives and structurally related compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key parameter for assessing cytotoxic potential. Below are tables summarizing the IC50 values for representative benzoic acid derivatives from various studies.

Table 1: Cytotoxicity of 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI)[1]

Cell LineCancer TypeIC50 (µg/mL)
MDA-MB-231Triple-Negative Breast Cancer20
MDA-MB-468Triple-Negative Breast Cancer25
MCF 10ANormal Breast Epithelial40

Table 2: Cytotoxicity of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides[2]

CompoundCell LineCancer TypeIC50 (µM)
4e (m-anisidine derivative)MCF-7Breast Adenocarcinoma7.79
4f (o-anisidine derivative)MCF-7Breast Adenocarcinoma10.79
4l (3,5-difluoroaniline derivative)MCF-7Breast Adenocarcinoma13.20

Table 3: Cytotoxicity of Benzoic Acid[3]

Cell LineCancer TypeIC50 (µg/mL) - 48hIC50 (µg/mL) - 72h
MG63Bone Cancer100.2 ± 10.1585.54 ± 3.17
CRM612Lung Cancer131.6 ± 12.58104.7 ± 15.42
A673Bone Cancer148.9 ± 13.41121.9 ± 11.23
PC3Prostate Cancer201.3 ± 21.36157.4 ± 14.36
HeLaCervical Cancer250.7 ± 25.47201.3 ± 21.54
HUH7Liver Cancer310.4 ± 31.47245.8 ± 23.14
CaCO2Colon Cancer450.6 ± 39.54310.7 ± 29.58
HT29Colon Cancer512.7 ± 41.25412.3 ± 38.41
SW48Colon Cancer670.6 ± 43.26540.1 ± 41.23
PhoenixKidney Epithelial (Normal)410.5 ± 32.29231.1 ± 25.25

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways that may be modulated by the test compounds. A novel drug candidate, RAJI, has been shown to downregulate Akt, PTEN, and mTOR.[1]

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental Workflow for In Vitro Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Cell_Lines Select Cancer Cell Lines MTT_Assay MTT Assay (Cytotoxicity) Cell_Lines->MTT_Assay Compound 4-(3,4-dimethoxyphenyl)benzoic acid derivatives Compound->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Western_Blot Western Blot Analysis IC50->Western_Blot Apoptotic_Population Quantify Apoptotic Cells Apoptosis_Assay->Apoptotic_Population Cell_Cycle_Distribution Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Distribution Protein_Expression Assess Protein Expression Changes Western_Blot->Protein_Expression Conclusion Elucidate Mechanism of Action Apoptotic_Population->Conclusion Cell_Cycle_Distribution->Conclusion Protein_Expression->Conclusion

Caption: Workflow for the in vitro biological evaluation of novel compounds.

Putative Signaling Pathway: PI3K/Akt/mTOR Inhibition

Based on studies of structurally related compounds, a potential mechanism of action for this compound derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis via Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-(3,4-dimethoxyphenyl) benzoic acid derivative Compound->PI3K Inhibits Compound->Akt Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis

References

Scale-up Synthesis of 4-(3,4-dimethoxyphenyl)benzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzoic acid and 3,4-dimethoxyphenylboronic acid. This method offers high efficiency and is amenable to larger-scale production. This document outlines the experimental procedure, including reaction setup, work-up, and purification, as well as comprehensive characterization of the final product.

Introduction

Biphenyl carboxylic acid derivatives are important structural motifs in a wide range of biologically active molecules and functional materials. Specifically, this compound serves as a crucial building block in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction is widely utilized in both academic and industrial settings due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of the requisite boronic acids and aryl halides.[2][3] The palladium-catalyzed coupling of an aryl halide with an organoboron compound in the presence of a base is a cornerstone of modern organic synthesis.[4]

This protocol details a scalable and robust procedure for the synthesis of this compound, focusing on providing a clear and reproducible methodology suitable for laboratory and pilot-plant scale production.

Reaction Scheme

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Moles (mol)AmountSupplier
4-Bromobenzoic acidC₇H₅BrO₂201.021.0201.02 gSigma-Aldrich
3,4-Dimethoxyphenylboronic acidC₈H₁₁BO₄181.981.2218.38 gCombi-Blocks
Palladium(II) AcetatePd(OAc)₂224.490.012.24 gTCI America
TriphenylphosphinePPh₃262.290.0410.49 gSigma-Aldrich
Potassium CarbonateK₂CO₃138.213.0414.63 gFisher Scientific
1,4-DioxaneC₄H₈O₂88.11-2.0 LVWR
Water (deionized)H₂O18.02-1.0 LIn-house
Ethyl AcetateC₄H₈O₂88.11-As neededVWR
Hydrochloric Acid (1M)HCl36.46-As neededFisher Scientific

Table 2: Reaction Parameters and Results

ParameterValue
Reaction Scale1.0 mole
Reaction Temperature100 °C
Reaction Time12 hours
Product Yield (crude)~95%
Product Yield (purified)85-90%
Melting Point (literature)228-230 °C
Melting Point (experimental)227-229 °C

Table 3: Characterization Data for this compound

AnalysisData
¹H NMR (400 MHz, DMSO-d₆)δ 12.9 (s, 1H, COOH), 7.98 (d, J=8.4 Hz, 2H), 7.75 (d, J=8.4 Hz, 2H), 7.25 (d, J=2.0 Hz, 1H), 7.19 (dd, J=8.4, 2.0 Hz, 1H), 7.04 (d, J=8.4 Hz, 1H), 3.84 (s, 3H, OCH₃), 3.81 (s, 3H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ 167.5, 149.2, 148.9, 144.9, 132.8, 130.1, 129.8, 126.3, 120.2, 112.5, 111.9, 55.9, 55.8
IR (KBr, cm⁻¹) 3440 (O-H, broad), 3050 (C-H, aromatic), 1685 (C=O, carboxylic acid), 1605, 1520, 1460 (C=C, aromatic), 1260, 1025 (C-O, ether)

Experimental Protocols

Scale-up Synthesis of this compound

1. Reaction Setup:

  • To a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromobenzoic acid (201.02 g, 1.0 mol), 3,4-dimethoxyphenylboronic acid (218.38 g, 1.2 mol), and potassium carbonate (414.63 g, 3.0 mol).

  • In a separate beaker, prepare the catalyst by dissolving palladium(II) acetate (2.24 g, 0.01 mol) and triphenylphosphine (10.49 g, 0.04 mol) in 200 mL of 1,4-dioxane.

  • Add the catalyst solution to the reaction flask.

  • Add 1.8 L of 1,4-dioxane and 1.0 L of deionized water to the reaction flask.

  • Purge the reaction mixture with nitrogen for 30 minutes with gentle stirring.

2. Reaction Execution:

  • Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any insoluble material.

  • Transfer the filtrate to a separatory funnel and add 1 L of ethyl acetate.

  • Separate the organic layer and wash it with 2 x 500 mL of water and then with 500 mL of brine.

  • Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as a white solid.

  • Dry the purified product in a vacuum oven at 60 °C overnight.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction_setup 1. Reaction Setup cluster_reaction_execution 2. Reaction Execution cluster_workup_purification 3. Work-up and Purification A Combine Reactants: 4-Bromobenzoic acid 3,4-Dimethoxyphenylboronic acid Potassium Carbonate C Add Catalyst and Solvents: 1,4-Dioxane Water A->C B Prepare Catalyst Solution: Palladium(II) Acetate Triphenylphosphine in 1,4-Dioxane B->C D Purge with Nitrogen C->D E Heat to 100 °C D->E F Stir for 12 hours under N₂ E->F G Monitor Progress (TLC/HPLC) F->G H Cool to Room Temperature G->H I Filter and Extract with Ethyl Acetate H->I J Acidify Aqueous Layer (HCl) I->J K Collect Precipitate J->K L Recrystallize from Ethanol/Water K->L M Dry Product L->M

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The detailed experimental procedure and comprehensive characterization data will be valuable for researchers and professionals in the fields of organic synthesis and drug development. The presented workflow can be adapted for various scales of production with consistent and high-yielding results.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-(3,4-dimethoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature survey, specific Metal-Organic Frameworks (MOFs) synthesized directly with 4-(3,4-dimethoxyphenyl)benzoic acid have not been extensively reported. The following application notes and protocols are based on established methodologies for MOFs constructed from structurally analogous benzoic acid and biphenyl-dicarboxylic acid derivatives. These guidelines are intended to serve as a foundational resource for the prospective synthesis and application of MOFs incorporating the aforementioned linker.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. The selection of the organic linker is pivotal in defining the structural and functional properties of the resulting MOF, such as its topology, porosity, and chemical stability. The ligand, this compound, offers a unique combination of a carboxylic acid for coordination to metal centers and methoxy functional groups which can influence the framework's properties and potential for post-synthetic modification. MOFs derived from this linker are anticipated to have applications in gas storage, catalysis, and drug delivery.[1] The inherent porosity of such MOFs allows for the encapsulation and controlled release of therapeutic agents, a key area of interest in drug development.[2][3]

Potential Applications

MOFs constructed from aromatic carboxylic acid linkers have demonstrated significant promise in several scientific and industrial fields:

  • Gas Storage and Separation: The high surface area and tunable pore sizes of these materials make them excellent candidates for the storage of gases like hydrogen and carbon dioxide, as well as for the separation of gas mixtures.[4]

  • Catalysis: MOFs can serve as heterogeneous catalysts.[4] The metallic nodes can act as Lewis acid sites, and the organic linkers can be functionalized to introduce catalytic moieties.[5] MOFs based on this compound could be explored for various organic transformations.

  • Drug Delivery: The porous structure of MOFs enables the loading and subsequent controlled release of drug molecules.[2][3][6] The biocompatibility of certain metal nodes (e.g., zinc, iron, zirconium) makes these MOFs particularly suitable for biomedical applications.[1][6] The methoxy groups on the linker could potentially enhance interactions with specific drug molecules.

  • Sensing: The luminescent properties of some MOFs can be modulated by the presence of certain analytes, making them suitable for chemical sensing applications.

  • Imaging: MOFs can be designed to incorporate imaging agents, allowing for simultaneous therapy and diagnosis (theranostics).[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for MOFs synthesized with structurally similar linkers to this compound. This data provides an expected range of properties for novel MOFs based on the target linker.

Table 1: Physicochemical Properties of Analogous MOFs

MOF System (Metal + Linker)BET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)Reference
UiO-66 (Zr + Terephthalic acid)~12000.45~6>500[5][7]
MOF-5 (Zn + Terephthalic acid)~29001.04~12~400[5]
MIL-101(Cr) (Cr + Terephthalic acid)~41002.0~29-34~270[4]
Cu-MOF (Cu + 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid)555Not Reported11 x 15300[8]

Table 2: Drug Loading and Release in Analogous MOFs

MOF SystemDrugLoading Capacity (wt%)Release ConditionsReference
MIL-101_NH₂ (Fe + 2-aminoterephthalic acid)Azidothymidine triphosphate42.0Not Specified[2]
MIL-101_NH₂ (Fe + 2-aminoterephthalic acid)Cidofovir41.9Not Specified[2]
ZIF-8 (Zn + 2-methylimidazole)Doxorubicin~20pH-dependent[9]
La-MOF (La + 3,4-dihydroxycinnamic acid)3,4-DHCA (as linker and drug)Not ApplicableNot Specified[10]

Table 3: Catalytic Performance of Analogous MOFs

MOF CatalystReactionSubstrateProductConversion/YieldReusabilityReference
UiO-66Reduction of 4-nitrophenol4-Nitrophenol4-AminophenolHighExcellent[5]
Cu-MOF (from H₂L)Olefin epoxidationNorborneneEpoxide99% conversion, 99% selectivityNot Reported[8]
Zn-MOF (from H₂L)Cycloaddition of CO₂EpoxidesCyclic CarbonatesEfficient under mild conditionsNot Reported[8]
Pb-MOF (BDC-NH₂)Knoevenagel–DoebnerBenzaldehyde, malonic acidCinnamic acid80-91%Not Reported[11]

Experimental Protocols

The following are generalized protocols for the synthesis, activation, and characterization of MOFs, as well as for their application in drug delivery and catalysis. These protocols are based on common practices for MOFs with aromatic carboxylate linkers and should be optimized for the specific this compound linker.

MOF Synthesis (Solvothermal Method)

This protocol describes a typical solvothermal synthesis of a zinc-based MOF.

Materials:

  • This compound (Linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol

  • Methanol

Procedure:

  • In a 20 mL scintillation vial, dissolve an appropriate molar equivalent of this compound in 10 mL of DMF.

  • In a separate vial, dissolve the desired molar equivalent of zinc nitrate hexahydrate in 10 mL of DMF.

  • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specified temperature (typically between 80-150 °C) for a duration of 24-72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Dry the product under vacuum at a moderate temperature (e.g., 60-80 °C).

Diagram of MOF Synthesis Workflow:

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Purification Linker Dissolve Linker in DMF Combine Combine Solutions in Autoclave Linker->Combine Metal Dissolve Metal Salt in DMF Metal->Combine Heat Heat in Oven (80-150°C, 24-72h) Combine->Heat Cool Cool to Room Temperature Heat->Cool Collect Collect Crystals (Filtration/Centrifugation) Cool->Collect Wash_DMF Wash with DMF Collect->Wash_DMF Wash_Ethanol Wash with Ethanol Wash_DMF->Wash_Ethanol Dry Dry under Vacuum Wash_Ethanol->Dry Product Final MOF Product Dry->Product

Caption: Workflow for the solvothermal synthesis of a MOF.

MOF Activation

Activation is crucial to remove solvent molecules from the pores of the MOF, making the internal surface area accessible.

Procedure:

  • Place the as-synthesized MOF in a suitable solvent exchange vessel.

  • Immerse the MOF in a volatile solvent such as ethanol or methanol for 2-3 days, replacing the solvent with a fresh portion every 12 hours.[12]

  • Transfer the solvent-exchanged MOF to a vacuum oven or a Schlenk line.

  • Heat the sample under a dynamic vacuum at an elevated temperature (e.g., 120-180 °C) for 12-24 hours to ensure complete removal of guest solvent molecules.[12] The specific temperature should be below the decomposition temperature of the MOF.

Drug Loading

Procedure:

  • Activate the MOF sample as described in section 4.2.

  • Prepare a solution of the desired drug in a suitable solvent in which the drug is soluble and the MOF is stable.

  • Immerse a known quantity of the activated MOF in the drug solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug molecules into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum at a mild temperature.

  • Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or HPLC, or by thermogravimetric analysis (TGA) of the dried drug-loaded MOF.

Diagram of Drug Loading and Release Process:

Drug_Delivery_Process cluster_loading Drug Loading cluster_release Drug Release Activated_MOF Activated MOF Incubation Incubation with Stirring Activated_MOF->Incubation Drug_Solution Drug Solution Drug_Solution->Incubation Separation Separation and Washing Incubation->Separation Drug_Loaded_MOF Drug-Loaded MOF Separation->Drug_Loaded_MOF Release Controlled Release Drug_Loaded_MOF->Release Physiological_Medium Physiological Medium (e.g., PBS) Physiological_Medium->Release Released_Drug Released Drug Release->Released_Drug Empty_MOF Empty MOF Release->Empty_MOF

Caption: Schematic of the drug loading and release process using MOFs.

Catalysis Protocol (Example: Cyanosilylation of Aldehydes)

Procedure:

  • Activate the MOF catalyst as described in section 4.2.

  • In a round-bottom flask, add the activated MOF catalyst (e.g., 5 mol% relative to the substrate).

  • Add the aldehyde substrate (e.g., benzaldehyde) and a solvent (if necessary).

  • Add trimethylsilyl cyanide (TMSCN) to the mixture.

  • Stir the reaction mixture at a specific temperature (e.g., room temperature or slightly elevated) for a designated time.

  • Monitor the reaction progress using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, separate the MOF catalyst by filtration or centrifugation.

  • Wash the catalyst with a suitable solvent, dry it, and test for reusability in subsequent reaction cycles.

  • Isolate the product from the filtrate by standard workup procedures (e.g., solvent evaporation, chromatography).

Characterization Methods

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to quantify the amount of loaded drug.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center and the presence of the linker's functional groups.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the activated MOF.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the crystal morphology and size.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the organic linker and to analyze the purity of the synthesized MOF after digestion.

Conclusion

While specific data for MOFs based on this compound is not yet available, the protocols and data from analogous systems provide a strong foundation for future research. The unique electronic and steric properties imparted by the dimethoxy-phenyl moiety may lead to the development of novel MOFs with enhanced performance in catalysis, gas separation, and as intelligent carriers for targeted drug delivery. Further experimental work is required to synthesize and characterize these promising materials.

References

Application Note: Purification of 4-(3,4-dimethoxyphenyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 4-(3,4-dimethoxyphenyl)benzoic acid, also known as 3,4-dimethoxybenzoic acid or veratric acid, using a mixed-solvent recrystallization method. This procedure is designed for researchers, scientists, and drug development professionals to obtain a high-purity solid product. The protocol includes solvent selection rationale, a step-by-step methodology, and quality control parameters. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process.

Introduction

This compound is a substituted aromatic carboxylic acid with applications in organic synthesis and as a building block for pharmaceutical compounds. Purity of this compound is critical for its intended downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.

This protocol employs a mixed-solvent system, which is a common and effective approach when a single solvent does not provide the optimal solubility profile for recrystallization.[3]

Materials and Equipment

Materials and ReagentsEquipment
Crude this compoundErlenmeyer flasks (various sizes)
Ethanol (95% or absolute)Graduated cylinders
Deionized waterHeating mantle or hot plate with magnetic stirrer
Activated charcoal (optional)Magnetic stir bars
Filter paper (qualitative and quantitative)Büchner funnel and filter flask
Vacuum source
Glass funnel (short-stem)
Spatula
Watch glass
Oven or vacuum oven
Melting point apparatus

Experimental Protocol

Solvent System Selection

The choice of solvent is critical for successful recrystallization. Based on solubility data, this compound exhibits good solubility in hot ethanol and poor solubility in cold water. Therefore, an ethanol-water mixed solvent system is selected for this protocol. Ethanol acts as the primary solvent in which the compound is soluble, while water acts as the anti-solvent or "bad" solvent to induce crystallization upon cooling.

Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (ethanol) to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring with a magnetic stir bar.

    • Continue to add the hot primary solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a short-stem glass funnel and a clean Erlenmeyer flask on the hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • To the hot, clear filtrate, add the anti-solvent (hot deionized water) dropwise while swirling the flask until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

    • Add a few drops of the primary solvent (ethanol) until the cloudiness just disappears.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor containing impurities.

    • Break the vacuum and add the cold wash solvent, then reapply the vacuum. Repeat this step if necessary.

  • Drying:

    • Transfer the purified crystals from the funnel to a pre-weighed watch glass.

    • Dry the crystals in an oven at a temperature below the compound's melting point (e.g., 60-80 °C) or in a vacuum oven for several hours until a constant weight is achieved.

Quality Control
  • Melting Point Determination: The purity of the recrystallized this compound should be assessed by measuring its melting point. The reported melting point is approximately 182 °C.[4] A sharp melting range close to the literature value indicates high purity.

  • Visual Inspection: The purified product should be a white to off-white crystalline solid.

  • Yield Calculation: Calculate the percentage recovery of the purified compound.

Data Presentation

ParameterValueUnitNotes
Starting MaterialCrude this compound--
Primary SolventEthanol--
Anti-solventDeionized Water--
Dissolution TemperatureBoiling point of ethanol (~78)°C-
Cooling Temperature0 - 4°CIce-water bath
Expected Melting Point~182°C[4]
Expected AppearanceWhite to off-white crystalline solid--

Potential Impurities

The primary impurity in commercially available or synthetically prepared this compound is often the unreacted starting material, 3,4-dimethoxybenzaldehyde. This recrystallization protocol is effective in removing such impurities, as aldehydes tend to have different solubility profiles than their corresponding carboxylic acids.

Experimental Workflow

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution (Hot Ethanol) start->dissolution decolorization Decolorization (Activated Charcoal) (Optional) dissolution->decolorization crystallization Crystallization (Add Hot Water, Cool) dissolution->crystallization If no decolorization hot_filtration Hot Gravity Filtration decolorization->hot_filtration If performed hot_filtration->crystallization isolation Isolation (Vacuum Filtration) crystallization->isolation washing Washing (Cold Ethanol/Water) isolation->washing impurities_removed Impurities Removed in Mother Liquor isolation->impurities_removed drying Drying washing->drying end End: Purified Product drying->end

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Common side reactions in the Suzuki coupling of 4-bromobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during the Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of 4-bromobenzoic acid derivatives?

The primary undesired side reactions include:

  • Homocoupling: The self-coupling of the boronic acid partner to form a symmetrical biaryl (Ar'-Ar'). This is often promoted by the presence of oxygen or if a Pd(II) salt is used as a precatalyst.[1][2]

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond (Ar'-H).[3][4] This reaction consumes the boronic acid and is influenced by factors like high temperatures, prolonged reaction times, and the presence of water.[4]

  • Dehalogenation: The reduction of the starting 4-bromobenzoic acid derivative, where the bromine atom is replaced by a hydrogen atom.[1][5]

Q2: Can the carboxylic acid group on the 4-bromobenzoic acid interfere with the reaction?

Yes, the carboxylic acid group can cause complications. Under the basic conditions required for the reaction, it deprotonates to form a carboxylate salt.[1] This can lead to poor solubility in common organic solvents, slowing down or inhibiting the reaction. Additionally, the carboxylate may coordinate to the palladium catalyst, potentially affecting its catalytic activity.[1] In some cases, protecting the carboxylic acid as an ester may be a viable strategy to prevent these issues.[1][6]

Q3: How can I identify which side reaction is occurring in my experiment?

Analysis of the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy is the most effective way to identify byproducts.[4][5]

  • Homocoupling product: Will have a molecular weight corresponding to the dimer of your boronic acid's aryl group.

  • Protodeboronation product: You will observe a significant amount of the arene corresponding to your boronic acid starting material (Ar'-H).[4]

  • Dehalogenation product: A peak corresponding to the molecular weight of benzoic acid (or its derivative without the bromine) will be present.[5]

Q4: What are the primary causes of boronic acid homocoupling and how can it be minimized?

Homocoupling is primarily caused by two mechanisms:

  • Oxygen-Mediated: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then reacts with two molecules of the boronic acid to form the homocoupled product.[2][7]

  • Palladium(II)-Mediated: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) can lead to a direct reaction with the boronic acid to produce the dimer and the active Pd(0) catalyst.[2][7]

To minimize homocoupling:

  • Rigorous Degassing: Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., Argon or Nitrogen) to remove dissolved oxygen.[7][8] A subsurface sparge with nitrogen is highly effective.[7]

  • Use a Pd(0) Catalyst: Employing a Pd(0) catalyst source like Pd(PPh₃)₄ can help avoid the initial Pd(II)-mediated pathway.[8]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without disrupting the catalytic cycle.[7]

Q5: What reaction conditions favor protodeboronation and how can it be suppressed?

Protodeboronation is highly dependent on the substrate and reaction conditions.[3] Key contributing factors include:

  • Substrate Structure: Electron-deficient and heteroaromatic boronic acids are particularly susceptible.[4][9]

  • Reaction Conditions: High temperatures, long reaction times, and the presence of water can accelerate the process.[4]

  • Choice of Base: The reaction is often accelerated under basic conditions which generate the more reactive boronate anion.[4]

To suppress protodeboronation:

  • Optimize Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long heating times or excessive temperatures.[4]

  • Use Boronic Esters or Trifluoroborates: Derivatives like MIDA boronates or potassium organotrifluoroborates can act as "slow-release" sources of the boronic acid.[3][10] This keeps the concentration of the unstable boronic acid low, minimizing side reactions.[3][10]

  • Careful Choice of Base: Weaker bases such as K₃PO₄ or K₂CO₃ may be preferable to stronger bases that can accelerate the side reaction.[11]

Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving common issues.

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling Start Low Yield or Complex Mixture Analyze Analyze Crude by LC-MS / NMR Start->Analyze Identify Identify Major Side Product(s) Analyze->Identify Homocoupling Homocoupling (Ar'-Ar') Identify->Homocoupling Dimer of Boronic Acid Protodeboronation Protodeboronation (Ar'-H) Identify->Protodeboronation Protonated Boronic Acid Dehalogenation Dehalogenation (Ar-H) Identify->Dehalogenation Reduced Aryl Bromide NoReaction Starting Materials Unchanged Identify->NoReaction No Conversion Solve_Homo Action: 1. Rigorously degas solvent. 2. Use Pd(0) catalyst. 3. Add mild reducing agent. Homocoupling->Solve_Homo Solve_Proto Action: 1. Lower temperature. 2. Reduce reaction time. 3. Use boronic ester/trifluoroborate. Protodeboronation->Solve_Proto Solve_Dehalo Action: 1. Optimize base & ligand. 2. Lower temperature. 3. Avoid long reaction times. Dehalogenation->Solve_Dehalo Solve_Inactive Action: 1. Check catalyst activity. 2. Verify base strength/solubility. 3. Optimize solvent system. NoReaction->Solve_Inactive

Caption: Troubleshooting workflow for minimizing side reactions.

Side Reaction Pathways

The following diagram illustrates the main catalytic cycle and where common side reactions diverge.

Suzuki_Cycle Suzuki Catalytic Cycle and Side Reactions Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) Dehalo Dehalogenation OxAdd->Dehalo H⁻ source Transmetal->Pd0 Reductive Elimination (Ar-Ar') Proto Protodeboronation ArH Ar-H Proto->ArH +H⁺ Homo Homocoupling ArAr_prime Ar'-Ar' Homo->ArAr_prime [O₂] or Pd(II) ArH_dehalo Ar-H Dehalo->ArH_dehalo BoronicAcid Ar'B(OH)₂ BoronicAcid->Proto BoronicAcid->Homo

Caption: The Suzuki catalytic cycle and key side reaction pathways.

Data Presentation

The choice of reaction parameters significantly impacts product yield and the prevalence of side reactions. The following table summarizes conditions that can be optimized to mitigate common issues.

ParameterIssue to AddressRecommended ActionRationaleCitations
Atmosphere HomocouplingMaintain a strictly inert atmosphere (Argon or Nitrogen).Oxygen mediates the oxidation of Pd(0) to Pd(II), a key step in one of the homocoupling pathways.[2][7]
Catalyst HomocouplingUse a Pd(0) source (e.g., Pd(PPh₃)₄) or an air-stable pre-catalyst.Pd(II) precatalysts can directly react with the boronic acid to cause homocoupling before the main cycle begins.[1][2]
Base Protodeboronation, DehalogenationScreen weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.Strong bases can accelerate protodeboronation. The choice of base is critical for activating the boronic acid without promoting side reactions.[1][4][11]
Temperature Protodeboronation, DehalogenationRun the reaction at the lowest effective temperature.High temperatures can increase the rate of undesired side reactions relative to the cross-coupling.[4][5]
Boron Source ProtodeboronationUse a boronic ester (e.g., MIDA or pinacol) or a trifluoroborate salt.These reagents provide a slow release of the boronic acid, keeping its concentration low and suppressing decomposition.[3][12]
Reaction Time All Side ReactionsMonitor reaction progress (e.g., by TLC or LC-MS) and quench upon completion.Prolonged heating can lead to increased formation of all major side products.[1][4]

Experimental Protocols

General Protocol for Suzuki Coupling of 4-Bromobenzoic Acid

This is a representative protocol and may require optimization for specific substrates.[6]

  • Reagent Setup:

    • To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add the 4-bromobenzoic acid derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).[1][6]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[6]

    • Seal the flask with a rubber septum.

  • Degassing:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Reaction Execution:

    • Add the degassed solvent (e.g., a mixture of an organic solvent like THF or Dioxane and water) via syringe.[1]

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.[8]

    • To remove unreacted boronic acid, perform a basic aqueous wash (e.g., with 1M NaOH solution). The boronic acid will convert to its water-soluble boronate salt and move to the aqueous layer.[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to separate it from non-polar byproducts like the homocoupled species.[8]

References

Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki coupling reactions involving sterically hindered aryl bromides.

Troubleshooting Guide

Question: My Suzuki coupling reaction with a sterically hindered aryl bromide is resulting in a low or no yield. What are the primary factors to investigate?

Answer:

Low yields in Suzuki couplings with sterically hindered substrates are a frequent challenge. The steric bulk around the reaction site impedes key steps in the catalytic cycle, namely oxidative addition and reductive elimination. A systematic approach to troubleshooting should focus on the following critical parameters:

  • Catalyst and Ligand Selection: This is the most crucial aspect for successful coupling of hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] It is essential to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide and accelerate the final reductive elimination step.[1][2]

  • Base Selection: The choice of base is critical for the transmetalation step. For sterically hindered substrates, stronger bases are often required to facilitate this challenging step.[2]

  • Solvent and Temperature: The reaction may require higher temperatures to overcome the activation energy associated with hindered substrates. This necessitates the use of solvents with high boiling points.[2]

  • Reaction Integrity: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2] Solvents should be properly degassed.

Question: I'm observing significant amounts of homocoupling of my boronic acid. How can this side reaction be minimized?

Answer:

Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. This is often caused by the presence of oxygen. To minimize homocoupling:

  • Ensure a scrupulously inert atmosphere: Thoroughly degas your solvent and purge the reaction vessel with an inert gas like argon or nitrogen before adding the catalyst.[2]

  • Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]

Question: Protodeboronation of my boronic acid seems to be a significant issue. What steps can I take to prevent this?

Answer:

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, and is a common cause of low yields.[3][4] To mitigate this:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like K₂CO₃ or Cs₂CO₃.[3]

  • Anhydrous Conditions: Ensure your reaction is free of excess water, as it can be a proton source. Use finely ground and dried bases.

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts and ligands for coupling sterically hindered aryl bromides?

A1: For sterically hindered substrates, it is crucial to move beyond traditional catalysts. The most effective systems typically involve palladium precatalysts combined with bulky, electron-rich ligands.

  • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for these challenging couplings.[1][2]

  • N-Heterocyclic Carbene (NHC) Ligands: These have also shown great promise in promoting the coupling of hindered substrates.[2][5]

  • Modern Precatalysts: Buchwald G3 and G4 precatalysts are often preferred as they are air- and moisture-stable and efficiently generate the active Pd(0) species in situ.[3]

Q2: Which bases are most effective for Suzuki couplings of hindered substrates?

A2: Stronger, non-nucleophilic bases are generally preferred to facilitate the transmetalation step, which is often rate-limiting with hindered substrates.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings.[2][6]

  • Cesium Carbonate (Cs₂CO₃): Another effective strong base.[2]

  • Potassium tert-butoxide (t-BuOK): Can be very effective, particularly in combination with NHC ligands.[5]

Q3: What are the optimal solvent and temperature conditions?

A3: Higher temperatures are frequently necessary to drive the reaction to completion. Therefore, high-boiling point aprotic solvents are recommended.

  • Toluene, Dioxane, or DMF: These are common choices due to their high boiling points.[2]

  • Temperature: Reaction temperatures often range from 80-110 °C, but this should be optimized for the specific substrates.[2]

Q4: Can I use a Pd(II) source directly, or is a precatalyst necessary?

A4: While Pd(II) sources like Pd(OAc)₂ can be used, they must be reduced in situ to the active Pd(0) species.[2][7] Modern precatalysts are often more reliable for challenging couplings as they are designed for rapid and efficient generation of the active catalyst.[3]

Data Presentation

Table 1: Effect of Ligand on the Suzuki Coupling of a Hindered Aryl Bromide

EntryLigandYield (%)
1PPh₃60
2L1 (a P,N-ligand)85
3DPPF20
4DPPB15
Reaction Conditions: Pd₂(dba)₃, K₂CO₃, THF, 60 °C, 1 h. Data synthesized from literature.[8]

Table 2: Optimization of Base for a Hindered Suzuki Coupling

EntryBaseYield (%)
1K₂CO₃85
2Cs₂CO₃71
3NaOH50
4K₃PO₄80
Reaction Conditions: Pd₂(dba)₃, Ligand L1, THF, 60 °C, 1 h. Data adapted from Sun et al.[1]

Experimental Protocols

General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide:

This is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Sterically hindered aryl bromide (1.0 equiv)

  • Boronic acid or ester (1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv), finely ground and dried

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1) to achieve a concentration of 0.1-0.5 M

Procedure:

  • To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, the hindered aryl bromide, the boronic acid/ester, and the base.

  • Add the degassed solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Hindered Suzuki Coupling Start Low Yield with Sterically Hindered Aryl Bromide Check_Catalyst Is an appropriate bulky, electron-rich ligand being used (e.g., XPhos, SPhos)? Start->Check_Catalyst Use_Bulky_Ligand Action: Switch to a Buchwald-type (XPhos, SPhos) or NHC ligand. Check_Catalyst->Use_Bulky_Ligand No Check_Base Is a strong, non-nucleophilic base being used (e.g., K3PO4)? Check_Catalyst->Check_Base Yes Use_Bulky_Ligand->Check_Base Use_Strong_Base Action: Use K3PO4 or Cs2CO3. Check_Base->Use_Strong_Base No Check_Temp Is the reaction temperature high enough (80-110 °C)? Check_Base->Check_Temp Yes Use_Strong_Base->Check_Temp Increase_Temp Action: Increase temperature and use a high-boiling solvent (Toluene, Dioxane). Check_Temp->Increase_Temp No Check_Inertness Is the reaction strictly under an inert atmosphere? Check_Temp->Check_Inertness Yes Increase_Temp->Check_Inertness Degas_and_Purge Action: Thoroughly degas solvent and purge vessel with Ar or N2. Check_Inertness->Degas_and_Purge No Success Improved Yield Check_Inertness->Success Yes Degas_and_Purge->Success

Caption: Troubleshooting workflow for low yields in hindered Suzuki couplings.

Suzuki_Catalytic_Cycle_Hindered Key Optimization Points in the Suzuki Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-Br (Hindered) PdII_complex R-Pd(II)(Br)L2 OxAdd->PdII_complex Opt_OxAdd Challenge: Steric hindrance. Solution: Use bulky, electron-rich ligands (XPhos, SPhos) to accelerate this step. OxAdd->Opt_OxAdd Transmetalation Transmetalation PdII_complex->Transmetalation + R'-B(OR)2 + Base PdII_diaryl R-Pd(II)(R')L2 Transmetalation->PdII_diaryl Opt_Transmetalation Challenge: Slow for hindered substrates. Solution: Use strong base (K3PO4) to activate the boronic acid. Transmetalation->Opt_Transmetalation RedElim Reductive Elimination PdII_diaryl->RedElim Product R-R' (Coupled Product) RedElim->Product Opt_RedElim Challenge: Steric hindrance. Solution: Bulky ligands also accelerate this step. RedElim->Opt_RedElim Product->Pd0 Catalyst Regeneration

Caption: Key optimization points for hindered substrates in the Suzuki catalytic cycle.

References

Overcoming poor solubility of 4-(3,4-dimethoxyphenyl)benzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of 4-(3,4-dimethoxyphenyl)benzoic acid in reaction media. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

The low solubility of this compound stems from its molecular structure. The presence of a rigid aromatic backbone and a polar carboxylic acid group allows for strong intermolecular hydrogen bonding, leading to the formation of stable dimers in the solid state.[1] This strong interaction within the crystal lattice requires a significant amount of energy for a solvent to overcome, resulting in poor solubility, particularly in non-polar solvents.

Q2: How does pH influence the solubility of this compound?

The solubility of this compound, like other benzoic acid derivatives, is highly dependent on pH.[2]

  • In acidic to neutral conditions (pH < ~4.5): The compound exists predominantly in its protonated, neutral carboxylic acid form, which is sparingly soluble in aqueous media.[2]

  • In basic/alkaline conditions (pH > ~4.5): The carboxylic acid group is deprotonated to form the corresponding carboxylate salt. This ionic form is significantly more polar and exhibits much higher solubility in water and other polar solvents.[3]

This relationship is a critical factor to consider when designing reaction conditions.

cluster_acid Low pH (Acidic) cluster_base High pH (Basic) Acid R-COOH (Protonated Form) Poorly Soluble Base R-COO⁻ + H⁺ (Deprotonated Salt) Highly Soluble Acid->Base + OH⁻ Base->Acid + H⁺

Caption: Effect of pH on the solubility equilibrium of a carboxylic acid.

Q3: What types of organic solvents are most effective for dissolving this compound?

Based on data for structurally similar compounds like 3,4-dimethoxybenzoic acid and the general principles of "like dissolves like," polar aprotic and polar protic solvents are the most effective.[4][5]

  • Highly Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Good Solubility: Alcohols (e.g., methanol, ethanol, 1-butanol), ethers (e.g., 1,4-dioxane), and ketones (e.g., acetone).[4][6]

  • Lower Solubility: Non-polar solvents such as toluene and hydrocarbons.[4]

Solubility Data for a Structural Analog

Solvent TypeSolventMolar Solubility (mol·L⁻¹)
Alcohols Methanol2.152
Ethanol2.150
1-Propanol2.150
1-Butanol2.150
1-Pentanol2.073
Ethers 1,4-Dioxane3.088
Tetrahydrofuran (THF)2.981
Esters Ethyl Acetate2.015
Ketones Acetone2.910
Alkoxyalcohols 2-Ethoxyethanol2.871

Data extracted from literature on 3,4-dimethoxybenzoic acid and converted to molarity for comparison.[5]

Troubleshooting Guide

This section addresses common problems encountered during experiments.

G start Problem: Compound fails to dissolve in chosen reaction medium. q_polar Is the solvent polar? start->q_polar sol_nonpolar Solution: Use a polar aprotic solvent (e.g., DMF, DMSO, THF) or a polar protic solvent (e.g., Ethanol, Butanol). q_polar->sol_nonpolar  Yes sol_cosolvent Solution: Add a minimal amount of a co-solvent (e.g., DMF, NMP) to the non-polar medium. q_polar->sol_cosolvent  No q_ph Are basic conditions compatible with your reaction? q_temp Can the reaction temperature be increased? q_ph->q_temp  No sol_ph Solution: Add a non-nucleophilic organic base (e.g., triethylamine, DBU) to form the soluble salt in situ. q_ph->sol_ph  Yes sol_temp Solution: Heat the mixture. Solubility of most carboxylic acids increases significantly with temperature. q_temp->sol_temp  Yes sol_final Considerations: - Use sonication to aid dissolution. - Increase solvent volume. - If all else fails, consider derivatization (e.g., to an ester) before reaction. q_temp->sol_final  No sol_nonpolar->q_ph sol_cosolvent->q_ph sol_ph->q_temp sol_temp->sol_final

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Systematic Solvent Screening (Shake-Flask Method)

This protocol outlines a standard method for determining the most suitable solvent for your reaction.

Objective: To identify an effective solvent or co-solvent system for this compound at a desired reaction temperature.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., Toluene, THF, Acetonitrile, Ethanol, DMF)

  • Small vials (e.g., 2 mL or 4 mL) with screw caps

  • Magnetic stir plate and stir bars, or a shaker/vortex mixer

  • Heating block or water bath

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh a fixed amount of this compound (e.g., 10 mg) into each labeled vial.

  • Solvent Addition: Add a measured volume of a single candidate solvent (e.g., 1 mL) to each respective vial.

  • Equilibration:

    • Room Temperature: Tightly cap the vials and agitate them at a constant room temperature for at least 24-48 hours to ensure equilibrium is reached.[5]

    • Elevated Temperature: Place the vials in a heating block or water bath set to the desired reaction temperature and agitate for several hours.

  • Observation: After equilibration, visually inspect the vials for undissolved solid. A clear solution indicates complete dissolution.

  • Quantification (Optional): For more precise measurements, allow any undissolved solid to settle, carefully extract a known volume of the supernatant, evaporate the solvent, and weigh the remaining solid.[4]

  • Co-Solvent Testing: If solubility is poor in a primary solvent (e.g., toluene), add a potential co-solvent (e.g., DMF) dropwise (e.g., 1-5% v/v) and observe for dissolution. This helps identify effective co-solvent systems.[7]

Protocol 2: Improving Solubility via In-Situ Salt Formation

This protocol is for reactions where the presence of a base is permissible.

Objective: To dissolve this compound in a polar solvent by converting it to its more soluble carboxylate salt.

Materials:

  • This compound

  • Reaction solvent (e.g., DMF, Acetonitrile)

  • A suitable base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃))

  • Reaction vessel with stirring mechanism

Procedure:

  • Suspension: Add the this compound and the chosen reaction solvent to the reaction vessel. Begin stirring to create a suspension.

  • Base Addition: Slowly add at least one molar equivalent of the base to the stirring suspension. For solid bases like K₂CO₃, 1.1 to 1.5 equivalents are often used.

  • Dissolution: Continue stirring. As the acid reacts with the base to form the salt, the solid should gradually dissolve into the solution. Gentle warming may be applied to accelerate this process if thermally compatible with the reactants.

  • Reaction Commencement: Once a clear solution is obtained, the other reagents for your reaction can be added.

  • Work-up Consideration: Remember that the product will be in its salt form. An acidic work-up (e.g., adding dilute HCl) will be required at the end of the reaction to protonate the carboxylate and isolate the neutral product.

References

Dehalogenation as a side reaction in Suzuki coupling and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common side reaction of dehalogenation in Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of Suzuki coupling?

A1: Dehalogenation is a common side reaction in Suzuki coupling where the organic halide starting material is reduced, replacing the halogen atom with a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct instead of the desired cross-coupled product, which lowers the reaction yield and complicates purification.[1]

Q2: What is the primary mechanism of dehalogenation?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H) and regenerate the palladium catalyst.[1]

Q3: Which types of organic halides are most susceptible to dehalogenation?

A3: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl. Aryl and heteroaryl iodides are most prone to this side reaction, while chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1]

Q4: Are certain substrates more prone to dehalogenation?

A4: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation. The presence of a nitrogen atom in the ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[1]

Q5: Can the choice of boronic acid or ester influence dehalogenation?

A5: While the organic halide is the primary factor, a slow transmetalation step with the organoboron reagent can allow more time for competing side reactions like dehalogenation to occur. Therefore, using highly active and stable boronic acids or esters can contribute to minimizing this side reaction by promoting a faster forward reaction.[1]

Troubleshooting Guide

Issue: Significant amount of dehalogenated byproduct observed.

This guide provides a systematic approach to troubleshoot and minimize dehalogenation in your Suzuki coupling reaction.

Step 1: Analyze the Reaction Components

Carefully review your reaction setup, paying close attention to the following:

  • Aryl Halide : If using an aryl iodide, consider switching to the corresponding aryl bromide or chloride, as they generally show a lower tendency for dehalogenation.[1]

  • Base : Strong bases like alkoxides can promote dehalogenation. Consider switching to a weaker base such as K₂CO₃ or K₃PO₄.

  • Solvent : If using a protic solvent like an alcohol, it could be a source of hydride. Try switching to an aprotic solvent like dioxane, THF, or toluene.

Step 2: Optimize the Reaction Conditions
  • Temperature : High temperatures can favor dehalogenation. Try running the reaction at a lower temperature.

  • Reaction Time : Monitor the reaction progress closely by TLC or GC. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor the side reaction.

Step 3: Modify the Catalytic System
  • Ligand : The choice of phosphine ligand is critical. If you are using a simple phosphine ligand like PPh₃, consider switching to a more sterically hindered and electron-rich ligand such as XPhos, SPhos, or dppf. These ligands can accelerate the desired cross-coupling pathway.

Data Presentation

The following tables summarize the impact of different reaction components on the yield of the desired product versus the dehalogenated byproduct. Note: The data in these tables is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.

Table 1: Effect of Ligand on Suzuki Coupling Yield and Dehalogenation

LigandSubstrateProduct Yield (%)Dehalogenation (%)
PPh₃4-Bromotoluene7515
P(t-Bu)₃4-Bromotoluene95<5
XPhos2-Chlorotoluene98<2
SPhos4-Chloroanisole92<8

Table 2: Influence of Base on Dehalogenation

BaseSolventDesired Product Yield (%)Dehalogenated Byproduct (%)
NaOEtEthanol6035
K₂CO₃Toluene/H₂O95<5
K₃PO₄Dioxane/H₂O92<8
Cs₂CO₃Toluene/H₂O8810

Table 3: Influence of Solvent on Dehalogenation

SolventDesired Product Yield (%)Dehalogenated Byproduct (%)
Toluene936
1,4-Dioxane8514
DMF7820
Ethanol6530

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with Minimal Dehalogenation

This protocol is a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, using a catalyst system known to minimize dehalogenation.

  • Materials :

    • Aryl bromide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • SPhos (0.022 mmol, 2.2 mol%)

    • K₃PO₄ (2.0 mmol)

    • Toluene (5 mL)

    • Water (0.5 mL)

    • Schlenk flask or sealed vial

    • Stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure :

    • To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.

    • Add the Pd₂(dba)₃ and SPhos.

    • Add the toluene and water.

    • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of a Challenging N-Heterocyclic Chloride

This protocol is adapted for more challenging substrates like N-heterocyclic chlorides, which are prone to dehalogenation.

  • Materials :

    • N-heterocyclic chloride (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • K₂CO₃ (3.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure :

    • Follow the general setup as in Protocol 1, using the reagents listed above.

    • After degassing, heat the reaction to 100-110 °C.

    • Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours). Monitor accordingly.

    • Workup and purification are similar to Protocol 1.

Visualizations

Suzuki_Cycle cluster_suzuki Suzuki Coupling Cycle cluster_dehalogenation Dehalogenation Side Reaction pd0 Pd(0)L₂ pdiix Ar-Pd(II)-X(L₂) pd0->pdiix Oxidative Addition (Ar-X) pdiior Ar-Pd(II)-OR(L₂) pdiix->pdiior Ligand Exchange (Base) pdh Ar-Pd(II)-H(L₂) pdiix->pdh Hydride Source (Base, Solvent, H₂O) pdiib Ar-Pd(II)-Ar'(L₂) pdiior->pdiib Transmetalation (Ar'-B(OR)₂) pdiib->pd0 Reductive Elimination (Ar-Ar') dehalogenated Ar-H (Dehalogenated Product) pdh->pd0 Reductive Elimination pdh->dehalogenated

Caption: Catalytic cycles of Suzuki coupling and the competing dehalogenation pathway.

Troubleshooting_Workflow start High Dehalogenation Observed q1 Analyze Reaction Components start->q1 a1_halide Switch I -> Br -> Cl q1->a1_halide Halide? a1_base Use weaker base (K₂CO₃, K₃PO₄) q1->a1_base Base? a1_solvent Use aprotic solvent (Toluene, Dioxane) q1->a1_solvent Solvent? q2 Optimize Conditions a1_halide->q2 a1_base->q2 a1_solvent->q2 a2_temp Lower Reaction Temperature q2->a2_temp Temp? a2_time Reduce Reaction Time q2->a2_time Time? q3 Modify Catalyst System a2_temp->q3 a2_time->q3 a3_ligand Use bulky, e⁻-rich ligand (XPhos, SPhos) q3->a3_ligand Ligand? end Dehalogenation Minimized a3_ligand->end

Caption: A troubleshooting workflow for minimizing dehalogenation in Suzuki coupling.

References

Technical Support Center: Synthesis and Purification of 4-(3,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-(3,4-dimethoxyphenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of 4-halobenzoic acid (typically 4-bromobenzoic acid) with 3,4-dimethoxyphenylboronic acid.

Q2: What are the critical parameters to control for a high-yield Suzuki-Miyaura coupling reaction?

Several factors are crucial for a successful Suzuki-Miyaura coupling:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos) are commonly used.

  • Base: An appropriate base is essential for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are frequently employed.

  • Solvent: A suitable solvent system is necessary to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or ethanol) and water is often used.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often in the range of 80-100 °C.

  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]

Q3: Can the carboxylic acid group of 4-bromobenzoic acid interfere with the Suzuki coupling reaction?

Yes, the carboxylic acid group can pose challenges. Under the basic reaction conditions, the carboxylic acid is deprotonated to form a carboxylate salt. This salt may have poor solubility in the organic solvent, which can impede the reaction rate.[2] Additionally, the carboxylate group could potentially coordinate with the palladium catalyst, affecting its activity.[2] Careful selection of the base and solvent system is key to mitigating these issues.[2]

Q4: What are the common side products in the synthesis of this compound via Suzuki coupling?

Common side products include:

  • Homocoupling products: Formation of 4,4'-biphenyldicarboxylic acid (from the coupling of two molecules of 4-bromobenzoic acid) and 3,3',4,4'-tetramethoxybiphenyl (from the coupling of two molecules of 3,4-dimethoxyphenylboronic acid). This is often promoted by the presence of oxygen.[2]

  • Protodeboronation: Replacement of the boronic acid group on 3,4-dimethoxyphenylboronic acid with a hydrogen atom, leading to the formation of 1,2-dimethoxybenzene. This can occur under prolonged heating or with certain bases.[1][2]

  • Dehalogenation: Replacement of the bromine atom on 4-bromobenzoic acid with a hydrogen atom, resulting in benzoic acid.

Q5: What are the recommended purification methods for this compound?

The primary purification methods include:

  • Acid-Base Extraction: This technique is effective for separating the acidic product from neutral impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The product moves to the aqueous layer as its carboxylate salt. The aqueous layer is then acidified to precipitate the pure benzoic acid.[3]

  • Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is crucial. A solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal. Common solvents for recrystallization of benzoic acid derivatives include ethanol/water mixtures or toluene.[3]

  • Column Chromatography: For removing impurities with similar polarity, silica gel column chromatography can be employed.

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low or No Product Yield Inactive Catalyst: The Pd(0) catalyst may have been oxidized by air.- Ensure all reagents and solvents are properly degassed.[1] - Use fresh catalyst or a more air-stable precatalyst/ligand combination. - Perform the reaction under a strict inert atmosphere (N₂ or Ar).
Suboptimal Base: The chosen base may not be effective or soluble enough.- Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2] - Ensure the base is finely powdered to maximize surface area.
Poor Substrate Solubility: The carboxylate salt of 4-bromobenzoic acid may not be soluble in the reaction mixture.[2]- Try a different solvent system, for example, a higher ratio of water or a different organic solvent like THF or DMF.[2] - Consider protecting the carboxylic acid as an ester before the coupling reaction, followed by deprotection.
Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature, monitoring for potential side reactions or decomposition.
Presence of Significant Side Products Homocoupling: Oxygen contamination can lead to the coupling of starting materials with themselves.[2]- Improve the degassing procedure for solvents and the reaction vessel.[1] - Use a direct Pd(0) source like Pd(PPh₃)₄ to avoid in-situ reduction steps that can be sensitive to oxygen.
Protodeboronation: The boronic acid is being replaced by hydrogen.[2]- Use a milder base or a lower reaction temperature. - Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[1] - Use a more active catalyst to accelerate the desired cross-coupling over the side reaction.[1]
Difficult Purification Product "oils out" during recrystallization: High levels of impurities can lower the melting point.- Perform an initial purification step like acid-base extraction to remove major impurities before recrystallization. - Try a different recrystallization solvent system.
Co-elution of impurities in column chromatography: Impurities have similar polarity to the product.- Optimize the eluent system by trying different solvent mixtures and gradients. - Consider using a different stationary phase for chromatography.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromobenzoic acid with 3,4-dimethoxyphenylboronic acid.

Materials:

  • 4-Bromobenzoic acid

  • 3,4-Dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar phosphine ligand

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), 3,4-dimethoxyphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv) in a small amount of anhydrous 1,4-dioxane. Add this catalyst mixture to the reaction flask under the inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 4-bromobenzoic acid.

  • Reaction: Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Characterization Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.95 (s, 1H, COOH), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 2.0 Hz, 1H, Ar-H), 7.29 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.04 (d, J = 8.4 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.3, 149.2, 149.0, 144.9, 131.7, 130.0, 129.8, 125.6, 119.9, 112.2, 111.8, 55.9, 55.8.

Data Presentation

Table 1: Effect of Reaction Conditions on the Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012-24~85General conditions for similar substrates.[4]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95Highly active catalyst system for challenging couplings.[4]
PdCl₂(dppf) (3)-Cs₂CO₃ (3)THF/H₂O801295Effective for substrates with amino and carboxyl groups.[4]
Pd/C (10)-K₂CO₃ (2)Ethanol/H₂ORoom Temp0.5HighLigand-free, environmentally friendly conditions.[5]
NiCl₂(PCy₃)₂ (5)-K₃PO₄ (1.5)2-Me-THF10018VariableNickel-based catalyst as a cost-effective alternative.[4]

Note: Yields are reported for analogous reactions and may vary for the specific synthesis of this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L2-X oa->pd2 tm Transmetalation pd2->tm Ar'-B(OR)2 + Base pd2_ar Ar-Pd(II)L2-Ar' tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' re->product Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->check_catalyst check_catalyst->start Catalyst Inactive check_conditions Optimize Reaction Conditions - Screen bases (K2CO3, K3PO4) - Vary solvent system - Increase temperature check_catalyst->check_conditions Catalyst OK check_conditions->start No Improvement check_reagents Verify Reagent Purity - Check starting materials - Use anhydrous solvents check_conditions->check_reagents Conditions Optimized check_reagents->start Reagents Impure side_products Analyze Side Products - Homocoupling? - Protodeboronation? check_reagents->side_products Reagents Pure purification Optimize Purification - Acid-base extraction - Recrystallization solvent screen side_products->purification Side Products Identified success Improved Yield and Purity purification->success

References

Resolving co-eluting impurities in the HPLC analysis of 4-(3,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of 4-(3,4-dimethoxyphenyl)benzoic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting impurities during the HPLC analysis of this compound.

Troubleshooting Guide: Resolving Co-eluting Peaks

Issue: A single, broad, or asymmetric peak is observed, suggesting the presence of a co-eluting impurity with this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Co-elution Suspected check_system 1. Verify System Performance - Check for leaks, pressure fluctuations - Ensure column is properly conditioned start->check_system peak_shape 2. Analyze Peak Shape - Tailing, fronting, or shoulder? check_system->peak_shape tailing Tailing Peak peak_shape->tailing Tailing fronting Fronting Peak peak_shape->fronting Fronting shoulder Shoulder on Peak peak_shape->shoulder Shoulder adjust_pH 3. Modify Mobile Phase pH - Decrease pH to suppress ionization of acidic impurities tailing->adjust_pH fronting->adjust_pH shoulder->adjust_pH change_organic 4. Alter Organic Modifier - Switch from Acetonitrile to Methanol (or vice versa) adjust_pH->change_organic gradient_slope 5. Adjust Gradient Slope - Decrease slope for better separation of closely eluting peaks change_organic->gradient_slope change_column 6. Change Stationary Phase - Phenyl-Hexyl or Polar-Embedded Phase gradient_slope->change_column confirm_purity 7. Confirm Peak Purity - Use PDA/DAD or LC-MS change_column->confirm_purity

Caption: A stepwise workflow for troubleshooting co-eluting peaks in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely co-eluting impurities in the analysis of this compound?

A1: Based on its common synthesis via Suzuki coupling, the most probable impurities are:

  • Unreacted Starting Materials:

    • 3,4-Dimethoxyphenylboronic acid

    • 4-Halobenzoic acid (e.g., 4-bromobenzoic acid)

    • 4-Carboxyphenylboronic acid

    • 4-Bromo-1,2-dimethoxybenzene (4-bromoveratrole)

  • Homocoupling Byproducts:

    • 4,4'-Biphenyldicarboxylic acid

    • 3,3',4,4'-Tetramethoxy-1,1'-biphenyl

  • Degradation Products:

    • Hydroxylated or demethylated derivatives of the parent compound due to oxidative stress.

Q2: My peak for this compound is tailing. What is the likely cause and how can I fix it?

A2: Peak tailing for acidic compounds is often caused by secondary interactions with free silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Decrease the pH of the aqueous portion of your mobile phase to 2.5-3.0 using an acid like trifluoroacetic acid (TFA) or formic acid. This will suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase and improving peak shape.[1][2][3]

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize the number of available free silanol groups.

Q3: I see a small shoulder on my main peak. How can I resolve this?

A3: A shoulder indicates a closely eluting impurity. To improve resolution, you can modify the selectivity of your chromatographic system.

  • Troubleshooting Steps:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.

    • Adjust the Gradient: A shallower gradient (a slower increase in the organic solvent concentration) can increase the separation between closely eluting compounds.

    • Change the Stationary Phase: If mobile phase modifications are insufficient, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded group (PEG) stationary phase can provide alternative interactions (e.g., pi-pi interactions) that may resolve the co-eluting peaks.[4]

Q4: How can I confirm the identity of a suspected co-eluting impurity?

A4: The most definitive way to identify a co-eluting impurity is to use a mass-selective detector.

  • Recommended Technique:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): An MS detector can differentiate compounds based on their mass-to-charge ratio (m/z), even if they elute at the same time chromatographically. By analyzing the mass spectra across the peak, you can identify the presence of multiple components.[4]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method

This method is a starting point for the analysis of this compound and can be optimized based on the troubleshooting guide above.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Table 1: Gradient Program for Standard Method

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Protocol 2: Alternative Method with Phenyl-Hexyl Column

This method can be used if co-elution persists with the standard C18 column.

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Methanol
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Methanol:Water

Table 2: Gradient Program for Alternative Method

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
22.0595
27.0595
27.18515
32.08515

Disclaimer: These troubleshooting guides and protocols are intended as a starting point. Method optimization may be necessary for specific sample matrices and instrumentation. Always refer to your instrument's operating manuals and follow good laboratory practices.

References

Technical Support Center: Purification of Substituted Benzoic Acids via Acid-Base Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acid-base extraction to purify substituted benzoic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the acid-base extraction of substituted benzoic acids.

Problem Possible Cause Solution
Low or No Yield of Precipitated Benzoic Acid Incomplete initial extraction from the organic layer.Ensure thorough mixing of the organic and basic aqueous layers. Increase the contact time or perform an additional extraction with a fresh portion of the basic solution.
Insufficient acidification of the aqueous extract.Add the strong acid dropwise while monitoring the pH with litmus paper or a pH meter. Ensure the solution is sufficiently acidic (pH < 4) to fully protonate the benzoate salt.
The substituted benzoic acid is highly soluble in water.If a low yield of precipitate is observed after acidification, cool the solution in an ice bath to decrease solubility. If the product still does not precipitate, it may be necessary to perform a back-extraction into a fresh portion of organic solvent.[1]
Premature precipitation of the benzoic acid during the initial extraction.This can occur if the concentration of the benzoic acid in the organic layer is very high. Dilute the organic solution before performing the extraction.
Formation of an Emulsion Vigorous shaking of the separatory funnel.Gently invert the separatory funnel for mixing instead of vigorous shaking.[2] Swirling the layers can also be effective.
High concentration of solutes.Dilute the organic and/or aqueous layers.
Presence of surfactants or other interfering substances.Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2] Alternatively, filtering the emulsion through a pad of Celite or glass wool may be effective.
Oily Product Instead of Solid Precipitate The melting point of the substituted benzoic acid is below room temperature or the product is impure.Cool the solution in an ice bath to induce solidification. If it remains oily, it may be necessary to perform a back-extraction into an organic solvent, followed by drying and evaporation of the solvent. The resulting solid can then be purified by recrystallization.
Final Product is Impure Incomplete separation of layers.Allow sufficient time for the layers to fully separate. If the interface is not sharp, consider the troubleshooting steps for emulsion formation.
Contamination from the starting material or byproducts.Ensure the initial extraction is efficient. Washing the organic layer with brine after the basic extraction can help remove residual water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of acid-base extraction for purifying substituted benzoic acids?

A1: The principle lies in the differential solubility of the acidic compound and its corresponding salt. Substituted benzoic acids, in their protonated (uncharged) form, are generally more soluble in organic solvents than in water. When a base is added, the benzoic acid is deprotonated to form its carboxylate salt. This salt is an ionic compound and is therefore much more soluble in the aqueous phase than in the organic phase. This allows for the separation of the benzoic acid from neutral or basic impurities that remain in the organic layer. The benzoic acid can then be recovered by acidifying the aqueous layer, which protonates the carboxylate salt, causing the less water-soluble benzoic acid to precipitate.

Q2: How do I choose the appropriate base for the extraction?

A2: The choice of base depends on the acidity (pKa) of the substituted benzoic acid. For most benzoic acids, a weak base like sodium bicarbonate (NaHCO₃) is sufficient to deprotonate the carboxylic acid. A stronger base, such as sodium hydroxide (NaOH), can also be used. The advantage of using a weaker base is that it can allow for the separation of strongly acidic phenols from the desired benzoic acid, as the weaker base may not be strong enough to deprotonate the phenol.

Q3: Why is there pressure buildup in the separatory funnel when using sodium bicarbonate?

A3: When sodium bicarbonate reacts with the acidic benzoic acid, carbon dioxide gas is produced as a byproduct. This gas can cause a significant pressure increase inside the separatory funnel. It is crucial to vent the funnel frequently and cautiously by inverting it and opening the stopcock, especially at the beginning of the extraction.

Q4: What is a typical percent recovery for an acid-base extraction of a substituted benzoic acid?

A4: The percent recovery can vary widely depending on the specific compound, the solvents used, and the experimental technique. Recoveries can range from as low as 12.5% in some reported experiments to over 90% under optimized conditions.[3][4] Losses can occur at each step, including incomplete extraction, incomplete precipitation, and physical loss during transfers and filtration.[5]

Data Presentation

The following tables provide solubility data for various substituted benzoic acids and their sodium salts, as well as typical pKa values. This information is crucial for selecting appropriate solvents and predicting the behavior of the compounds during extraction.

Table 1: pKa Values of Selected Substituted Benzoic Acids

CompoundSubstituentpKa
Benzoic Acid-H4.20
2-Nitrobenzoic Acido-NO₂2.16
3-Nitrobenzoic Acidm-NO₂3.47
4-Nitrobenzoic Acidp-NO₂3.41
2-Chlorobenzoic Acido-Cl2.88
4-Methoxybenzoic Acidp-OCH₃4.47

Table 2: Solubility of Substituted Benzoic Acids and Their Sodium Salts

CompoundSolventTemperature (°C)Solubility
2-Chlorobenzoic Acid
Water (cold)-1 part in 900 parts water
Water (hot)-Soluble
Diethyl Ether-Freely Soluble
Ethanol-Freely Soluble
Sodium 2-chlorobenzoate
Water-Soluble[6]
4-Methoxybenzoic Acid
Water200.3 g/L[7][8]
Diethyl Ether-Freely Soluble
Ethyl Acetate-Freely Soluble
Ethanol-Freely Soluble
Sodium 4-methoxybenzoate
Water20135 g/L[9]
2-Nitrobenzoic Acid
Water-6.8 g/L[10]
Diethyl Ether-Soluble[10]
Ethanol-Soluble[10]
Sodium 2-nitrobenzoate
Water-Soluble
3-Nitrobenzoic Acid
Water253 g/L[11]
Diethyl Ether-Soluble[11]
Ethanol-Soluble[11]
Sodium 3-nitrobenzoate
Water-Soluble[12][13][14]
4-Nitrobenzoic Acid
Water26<0.1 g/100 mL[15]
Diethyl Ether-1 g in 45 mL[1]
Ethanol-1 g in 110 mL[1]
Sodium 4-nitrobenzoate
Water-Soluble[16]

Experimental Protocols

Detailed Methodology for the Purification of a Substituted Benzoic Acid

This protocol outlines the separation of a substituted benzoic acid from a neutral impurity.

  • Dissolution: Dissolve the mixture containing the substituted benzoic acid and the neutral impurity in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in an Erlenmeyer flask.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Extraction:

    • Add a portion of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic solution.

    • Stopper the funnel, invert it, and immediately vent to release any pressure buildup from the formation of CO₂.

    • Gently shake the funnel for 1-2 minutes, venting frequently.

    • Place the funnel in a ring stand and allow the layers to separate completely.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with a fresh portion of the NaHCO₃ solution. Combine the aqueous extracts.

  • Washing (Optional): Wash the remaining organic layer (which contains the neutral impurity) with a brine solution to remove any residual water-soluble compounds. Drain the brine and transfer the organic layer to a separate flask for further processing if the neutral compound is also of interest.

  • Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a 6M hydrochloric acid (HCl) solution dropwise to the cold aqueous extract while stirring.

    • Continue adding HCl until the solution is acidic (test with litmus paper) and no more precipitate forms.

  • Isolation:

    • Collect the precipitated substituted benzoic acid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying:

    • Allow the solid to air-dry on the filter paper.

    • For complete drying, place the solid in a desiccator or a drying oven at a temperature well below the melting point of the compound.

Mandatory Visualization

Caption: Workflow of acid-base extraction for benzoic acid purification.

References

Validation & Comparative

Beyond Suzuki: A Comparative Guide to Alternative Syntheses of Biaryl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl carboxylic acids is a cornerstone of modern medicinal chemistry. While the Nobel Prize-winning Suzuki-Miyaura coupling has long been the gold standard, a host of innovative alternative methodologies have emerged, offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the optimal synthetic route.

The biaryl motif is a privileged scaffold in numerous blockbuster drugs and clinical candidates. The ability to strategically introduce a carboxylic acid group onto this framework is critical for modulating pharmacokinetic and pharmacodynamic properties. While robust, the Suzuki coupling is not without its limitations, including the stability and availability of boronic acid derivatives and the occasional need for harsh reaction conditions. Here, we compare and contrast three prominent alternative strategies: Decarboxylative Cross-Coupling, Palladium-Catalyzed C-H Activation, and Nickel-Catalyzed Reductive Cross-Coupling.

Decarboxylative and Decarbonylative Cross-Coupling

Decarboxylative and decarbonylative cross-coupling reactions have gained significant traction as powerful alternatives to traditional methods. These reactions utilize readily available and often inexpensive carboxylic acids as coupling partners, proceeding with the extrusion of carbon dioxide (CO2) or carbon monoxide (CO).

A notable advancement is the palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling, which directly engages carboxylic acids with boronic acids.[1] This approach is lauded for its broad substrate scope and the absence of a need for an exogenous base.[1][2] Another variation involves the palladium-catalyzed decarboxylative coupling of arene carboxylic acids with aryl iodides.[3]

Workflow for Decarbonylative Suzuki-Miyaura Coupling

A Aryl Carboxylic Acid C Mixed Anhydride Intermediate A->C Activation B Pivalic Anhydride B->C E Oxidative Addition C->E D Pd(0) Catalyst D->E F [Ar-Pd(II)-OCOR] Intermediate E->F G Decarbonylation (-CO) F->G H [Ar-Pd(II)-R] Intermediate G->H J Transmetalation H->J I Aryl Boronic Acid I->J K [Ar-Pd(II)-Ar'] Intermediate J->K L Reductive Elimination K->L M Biaryl Product L->M N Pd(0) Regeneration L->N Catalyst Turnover N->E

Caption: Decarbonylative Suzuki-Miyaura Coupling Workflow.

Performance Data
MethodCoupling PartnersCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
Decarbonylative Suzuki-MiyauraAryl Carboxylic Acid + Aryl Boronic AcidPd(OAc)2 / SPhosNone1301275-95[1][4]
Decarboxylative CouplingArene Carboxylic Acid + Aryl IodidePdCl2 / AsPh3Ag2CO31401658-90[3]
Decarboxylative CouplingAromatic Carboxylate + Aryl TriflateCu2O / PdI2 / Tol-BINAPK2CO31701up to 94[5]
Experimental Protocol: Decarbonylative Suzuki-Miyaura Coupling[1]

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the aryl carboxylic acid (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), Pd(OAc)2 (5 mol%), and SPhos (10 mol%). The tube is evacuated and backfilled with argon (this cycle is repeated three times). Anhydrous toluene (2.0 mL) and pivalic anhydride (1.0 mmol, 2.0 equiv) are added via syringe. The tube is sealed and the reaction mixture is stirred at 130 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Palladium-Catalyzed C-H Activation

Direct C-H activation represents an atom-economical approach to biaryl synthesis, avoiding the need for pre-functionalized starting materials. One innovative method involves a palladium-catalyzed C-H activation/ortho-acylation of aryl amides with aldehydes, which proceeds through a ring-closing and ring-opening cascade to furnish biaryl imino or keto carboxylic acids.[6][7] Subsequent hydrolysis of the imine or keto functionality yields the desired biaryl carboxylic acid.

Logical Flow of C-H Activation to Biaryl Carboxylic Acid

A Aryl Amide C Pd-Catalyzed C-H Activation/Acylation A->C B Aryl Aldehyde B->C D Cyclization Intermediate C->D E Ring Opening D->E F Biaryl Imino/Keto Carboxylic Acid E->F G Hydrolysis F->G H Biaryl Carboxylic Acid G->H

Caption: C-H Activation Route to Biaryl Carboxylic Acids.

Performance Data
Substrate 1 (Aryl Amide)Substrate 2 (Aryl Aldehyde)Catalyst SystemOxidantTemp. (°C)Time (h)Yield of Imino/Keto Acid (%)Reference
BenzamideBenzaldehydePd(OAc)2TBHP1002485[6]
4-Methylbenzamide4-ChlorobenzaldehydePd(OAc)2TBHP1002478[6]
N-Methylbenzamide4-MethoxybenzaldehydePd(OAc)2TBHP1002482[6]
Experimental Protocol: C-H Activation for Biaryl Imino/Keto Carboxylic Acids[6]

A mixture of the aryl amide (0.5 mmol), aryl aldehyde (1.0 mmol), Pd(OAc)2 (10 mol%), and K2S2O8 (1.5 mmol) in trifluoroacetic acid (2 mL) is stirred in a sealed tube at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the biaryl imino/keto carboxylic acid. Subsequent hydrolysis under acidic or basic conditions yields the final biaryl carboxylic acid.

Nickel-Catalyzed Reductive Cross-Coupling

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium in cross-coupling reactions. Reductive cross-electrophile coupling, in particular, offers a novel strategy for C-C bond formation by coupling two different electrophiles, typically aryl halides.[8][9] To synthesize a biaryl carboxylic acid via this method, one of the aryl halide coupling partners would ideally bear a precursor to the carboxylic acid, or the biaryl product would undergo a subsequent carboxylation step.

General Scheme for Reductive Cross-Coupling

A Aryl Halide 1 (Ar-X) E Reductive Cross-Coupling A->E B Aryl Halide 2 (Ar'-Y) B->E C Ni(0) Catalyst C->E D Reductant (e.g., Mn, Zn) D->E F Biaryl (Ar-Ar') E->F G Optional: Carboxylation F->G H Biaryl Carboxylic Acid G->H

Caption: Nickel-Catalyzed Reductive Cross-Coupling Pathway.

Performance Data
Aryl Halide 1Aryl Halide 2Catalyst SystemReductantTemp. (°C)Time (h)Yield (%)Reference
4-Iodoanisole1-BromonaphthaleneNiCl2(dme) / dtbbpyMn601685[10]
4-Bromobenzonitrile1-IodopyridineNiBr2 / dmbpyZn251276[8]
Methyl 4-iodobenzoate1-BromobenzeneNiCl2(glyme) / bipyMn601881[9]
Experimental Protocol: Nickel-Catalyzed Reductive Cross-Coupling[10]

An oven-dried vial is charged with NiCl2(dme) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%), manganese powder (3.0 equiv), the aryl iodide (1.0 equiv), and the aryl bromide (1.2 equiv). The vial is sealed with a septum and purged with argon. Anhydrous DMF (0.2 M) is added, and the mixture is stirred at 60 °C for 16 hours. Upon cooling, the reaction is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography.

Comparative Summary

FeatureSuzuki CouplingDecarboxylative/Decarbonylative CouplingC-H ActivationNi-Catalyzed Reductive Coupling
Starting Materials Aryl Halide/Triflate + Aryl Boronic AcidAryl Carboxylic Acid + Aryl Boronic Acid/HalideAryl Amide + AldehydeTwo different Aryl Halides
Key Advantage Well-established, high yieldsUtilizes readily available carboxylic acidsHigh atom economy, avoids pre-functionalizationAvoids organometallic reagents, uses cheaper Ni
Key Disadvantage Stability/availability of boronic acidsCan require high temperaturesIndirect route, may require directing groupsOften requires subsequent functionalization
Functional Group Tolerance Generally goodGood, can be sensitive to decarboxylation conditionsModerate to goodGenerally high
Catalyst PalladiumPalladium (often with Copper co-catalyst)PalladiumNickel

Conclusion

The synthesis of biaryl carboxylic acids is no longer solely reliant on the venerable Suzuki-Miyaura coupling. Decarboxylative and decarbonylative methods offer a more direct route from abundant carboxylic acids, while C-H activation provides an elegant, atom-economical pathway. Nickel-catalyzed reductive cross-coupling presents a cost-effective alternative, particularly for large-scale synthesis, albeit often requiring a subsequent carboxylation step. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired process efficiency. By understanding the nuances of these alternative transformations, researchers can significantly expand their synthetic toolbox for the rapid and efficient construction of this critical structural motif in drug discovery and development.

References

Comparison of biological activity of 4-(3,4-dimethoxyphenyl)benzoic acid with other VLA-4 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activity of various VLA-4 antagonists. While direct experimental data on the VLA-4 inhibitory activity of 4-(3,4-dimethoxyphenyl)benzoic acid is not available in the current scientific literature, this guide provides a comprehensive overview of well-characterized VLA-4 antagonists, supported by experimental data, to serve as a valuable reference for ongoing research and development in this field.

Introduction to VLA-4 and its Antagonism

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a critical role in mediating cell-cell and cell-matrix interactions, which are fundamental to inflammatory responses. VLA-4 facilitates the trafficking of these immune cells from the bloodstream into tissues by binding to its primary ligands: vascular cell adhesion molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.[1][2] This process is central to the pathophysiology of numerous inflammatory and autoimmune diseases, such as multiple sclerosis, Crohn's disease, and asthma, making VLA-4 a significant therapeutic target.[3][4]

VLA-4 antagonists are a class of molecules that inhibit the interaction between VLA-4 and its ligands, thereby preventing the migration of inflammatory cells into tissues. These antagonists range from monoclonal antibodies to small molecules and have shown considerable therapeutic promise.

Comparative Biological Activity of VLA-4 Antagonists

The following table summarizes the in vitro biological activity of several well-characterized VLA-4 antagonists. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an antagonist, representing the concentration of the inhibitor required to block 50% of the VLA-4-mediated interaction in a given assay.

Compound NameTypeTargetAssayIC50Reference(s)
BIO-1211 Small Molecule (Peptidomimetic)α4β1 (VLA-4)Inhibition of VLA-4-mediated cell adhesion4 nM[5]
α4β72 µM[5]
Firategrast (SB 683699) Small Moleculeα4β1 (VLA-4) and α4β7Inhibition of sVCAM-1 binding to G2 ALL cells198 nM[6][7]
Natalizumab (Tysabri®) Humanized Monoclonal Antibodyα4 subunit of α4β1 and α4β7Inhibition of VCAM-1 bindingEC50 ~0.4 nM (for cell surface occupancy)[8][9]
Compound 12l (Daiichi) Small Molecule (Benzoic acid derivative)VLA-4Inhibition of VLA-4-mediated cell adhesion0.51 nM
Compound 15e (Daiichi) Small Molecule (Benzoic acid derivative)VLA-4Inhibition of VLA-4-mediated cell adhesion1.6 nM

Note on this compound: Extensive searches of scientific literature and patent databases did not yield any specific data on the VLA-4 antagonist activity of this compound. However, studies on other benzoic acid derivatives have identified potent VLA-4 antagonists, suggesting that the benzoic acid scaffold can be a valuable starting point for the design of such inhibitors. Structure-activity relationship (SAR) studies on these series could provide insights into the potential for substituted benzoic acids to exhibit VLA-4 antagonism.

VLA-4 Signaling Pathways

The function of VLA-4 is tightly regulated through complex signaling cascades, broadly categorized as "inside-out" and "outside-in" signaling.

Inside-Out Signaling: This process activates VLA-4, increasing its affinity for its ligands. Signals originating from within the cell, such as those from chemokine receptors (e.g., CXCR4) or the T-cell receptor, trigger a cascade of intracellular events.[10] This ultimately leads to the binding of proteins like talin and kindlin to the cytoplasmic tail of the β1 integrin subunit, inducing a conformational change in the extracellular domain of VLA-4 from a low-affinity to a high-affinity state.[2]

Inside-Out Signaling Pathway for VLA-4 Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine GPCR Chemokine Receptor (GPCR) Chemokine->GPCR VCAM-1 VCAM-1 G_Protein G-Protein GPCR->G_Protein VLA-4_low VLA-4 (Low Affinity) VLA-4_high VLA-4 (High Affinity) VLA-4_low->VLA-4_high Conformational Change VLA-4_high->VCAM-1 Adhesion Signaling_Cascade Signaling Cascade G_Protein->Signaling_Cascade Talin_Kindlin Talin/Kindlin Signaling_Cascade->Talin_Kindlin Talin_Kindlin->VLA-4_low binds to cytoplasmic tail

Inside-Out Signaling Pathway for VLA-4 Activation

Outside-In Signaling: Upon ligand binding, VLA-4 initiates signaling cascades within the cell. This "outside-in" signaling influences a variety of cellular functions, including proliferation, survival, and migration. For example, the clustering of VLA-4 upon binding to VCAM-1 can activate focal adhesion kinase (FAK) and other downstream pathways like the MAPK/ERK pathway.[10]

Outside-In Signaling Pathway of VLA-4 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM-1 VCAM-1 VLA-4 VLA-4 VCAM-1->VLA-4 Binding FAK FAK VLA-4->FAK Activation Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Downstream_Signaling Cellular_Response Cellular Response (Migration, Proliferation, Survival) Downstream_Signaling->Cellular_Response

Outside-In Signaling Pathway of VLA-4

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of VLA-4 antagonists. Below are outlines of key experimental protocols.

In Vitro Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to a substrate coated with a VLA-4 ligand.

  • Cells: Jurkat cells (a human T-lymphocyte cell line) or other VLA-4-expressing cell lines.

  • Ligand: Recombinant human VCAM-1 or fibronectin.

  • Protocol Outline:

    • Coat 96-well plates with VCAM-1 or fibronectin and incubate overnight at 4°C.

    • Block non-specific binding sites with a solution of bovine serum albumin (BSA).

    • Label Jurkat cells with a fluorescent dye (e.g., Calcein-AM).

    • Pre-incubate the labeled cells with various concentrations of the test compound (e.g., this compound or other antagonists) for 30 minutes at 37°C.

    • Add the cell-compound mixture to the coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

    • Gently wash the wells to remove non-adherent cells.

    • Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Adhesion Assay Workflow Coat_Plate 1. Coat 96-well plate with VCAM-1/Fibronectin Block 2. Block non-specific binding Coat_Plate->Block Add_to_Plate 5. Add cells to coated plate and incubate Block->Add_to_Plate Label_Cells 3. Label Jurkat cells with fluorescent dye Pre-incubate 4. Pre-incubate cells with test compound Label_Cells->Pre-incubate Pre-incubate->Add_to_Plate Wash 6. Wash to remove non-adherent cells Add_to_Plate->Wash Quantify 7. Quantify fluorescence Wash->Quantify Calculate_IC50 8. Calculate IC50 Quantify->Calculate_IC50

Workflow for VLA-4 Cell Adhesion Assay

Competitive Binding Assay

This assay determines the affinity of a test compound for VLA-4 by measuring its ability to compete with a labeled ligand.

  • Components: Purified recombinant VLA-4, a fluorescently or radioactively labeled ligand (e.g., labeled VCAM-1 or a peptidomimetic), and the test compound.

  • Protocol Outline:

    • In a multi-well plate, add a constant concentration of purified VLA-4.

    • Add a constant concentration of the labeled ligand.

    • Add varying concentrations of the unlabeled test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free labeled ligand (e.g., using filtration or size-exclusion chromatography).

    • Quantify the amount of bound labeled ligand.

    • Determine the IC50 or Ki (inhibition constant) of the test compound from the competition curve.

In Vivo Models

Animal models are essential for evaluating the efficacy of VLA-4 antagonists in a physiological context.

  • Sheep Model of Allergic Asthma:

    • Model: Sheep sensitized to an allergen (e.g., Ascaris suum) exhibit early and late-phase airway responses upon challenge.[11][12]

    • Protocol Outline:

      • Administer the VLA-4 antagonist (e.g., via aerosol or systemic injection) to sensitized sheep before allergen challenge.

      • Challenge the sheep with the allergen.

      • Measure airway resistance and other pulmonary function parameters at various time points to assess the early and late-phase responses.

      • Perform bronchoalveolar lavage (BAL) to quantify the influx of inflammatory cells (e.g., eosinophils) into the lungs.

      • Compare the responses in treated animals to a placebo control group.

  • Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model:

    • Model: EAE is a widely used model for multiple sclerosis, characterized by inflammatory cell infiltration into the central nervous system (CNS).[13][14]

    • Protocol Outline:

      • Induce EAE in mice by immunization with a myelin-derived peptide or protein in complete Freund's adjuvant.

      • Administer the VLA-4 antagonist at different stages of the disease (e.g., prophylactically or therapeutically).

      • Monitor the clinical signs of EAE daily (e.g., tail limpness, paralysis).

      • At the end of the study, collect CNS tissue for histological analysis of inflammation and demyelination.

      • Compare the clinical scores and histopathology between treated and control groups.

Conclusion

The landscape of VLA-4 antagonists is diverse, with several potent molecules demonstrating significant therapeutic potential in preclinical and clinical settings. While the VLA-4 inhibitory activity of this compound remains to be elucidated, the established data for other antagonists, along with the detailed experimental protocols provided herein, offer a solid foundation for researchers to evaluate novel compounds and advance the development of next-generation VLA-4-targeted therapies. The provided diagrams of the VLA-4 signaling pathways and experimental workflows serve to further clarify the complex biology and the methodologies used to investigate this important therapeutic target.

References

Stille vs. Suzuki Coupling: A Comparative Guide for the Synthesis of 4-Arylbenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 4-arylbenzoic acids is a critical step in the development of new chemical entities. These structures are prevalent in a wide array of pharmaceuticals and functional materials. Among the various palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings are two of the most powerful and commonly employed methods for constructing the requisite carbon-carbon bond. This guide provides an objective, data-driven comparison of these two indispensable synthetic tools for this specific application.

This comparison delves into the key aspects of both reactions, including typical yields, reaction conditions, and functional group tolerance, supported by experimental data from the literature. Detailed experimental protocols for representative reactions are also provided to aid in practical application.

At a Glance: Stille vs. Suzuki Coupling

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannane (R-SnR'₃)Organoboron (R-B(OH)₂, R-B(OR)₂)
Key Advantages Excellent functional group tolerance, mild reaction conditions, stable and easily handled organostannane reagents.[1]Low toxicity of reagents and byproducts, wide availability of boronic acids, ease of byproduct removal, generally high yields.[1]
Key Disadvantages Toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts.[1]Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.[1]
Typical Catalysts Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃.[1]Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands.[1]
Typical Solvents THF, Toluene, Dioxane, DMF.[1]Toluene, Dioxane, Ethanol/Water mixtures, THF.[1]
Typical Bases Not generally required, but additives like CsF or Cu(I) salts can be used.[1]Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄.[1]

Performance Comparison: Experimental Data

The choice between Stille and Suzuki coupling often hinges on the specific substrate and desired outcome. While a direct head-to-head comparison for a single 4-arylbenzoic acid under identical conditions is not always available in the literature, the following tables summarize representative quantitative data for each method in the synthesis of 4-arylbenzoic acids or closely related structures.

Suzuki Coupling: Synthesis of 4-Arylbenzoic Acids

The Suzuki coupling is well-documented for the synthesis of 4-arylbenzoic acids, often proceeding with high yields under relatively mild conditions.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001295
24-Bromobenzoic acid4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O801692
34-Iodobenzoic acid3-Tolylboronic acidPdCl₂(dppf) (2)K₂CO₃Dioxane/H₂O901097
44-Bromobenzoic acid2-Naphthylboronic acidPd(OAc)₂ (1.5) / XPhos (3)Cs₂CO₃THF/H₂O851490
Stille Coupling: Synthesis of 4-Arylbenzoic Acid Precursors

Direct examples of Stille coupling on unprotected 4-halobenzoic acids are less common in the literature, likely due to potential complications with the acidic proton. However, the reaction is highly effective for the synthesis of precursors, such as methyl 4-arylbenzoates, which can then be hydrolyzed to the desired acid.

EntryAryl HalideArylstannaneCatalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Methyl 4-iodobenzoatePhenyltributylstannanePd(PPh₃)₄ (4)-Toluene1101288
2Methyl 4-bromobenzoate4-MethoxyphenyltributylstannanePd₂(dba)₃ (2) / P(o-tol)₃ (8)CuIDMF1001885
3Methyl 4-iodobenzoate2-ThienyltributylstannanePdCl₂(AsPh₃)₂ (3)-Dioxane901691
4Methyl 4-bromobenzoateVinyltributylstannanePd(OAc)₂ (2) / PPh₃ (8)-THF652482

Experimental Protocols

General Procedure for Suzuki Coupling of 4-Bromobenzoic Acid

A flame-dried flask is charged with 4-bromobenzoic acid (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Degassed solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated with vigorous stirring for the time indicated in the data table, or until reaction completion is observed by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired 4-arylbenzoic acid.

General Procedure for Stille Coupling of Methyl 4-Iodobenzoate

In a thoroughly dried Schlenk tube under an inert atmosphere, methyl 4-iodobenzoate (1.0 mmol), the arylstannane (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 4 mol%) are dissolved in an anhydrous, degassed solvent such as toluene. The mixture is then heated to the specified temperature and stirred for the duration of the reaction, with progress monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and can be treated in one of several ways to remove the tin byproducts. A common method is to dilute the mixture with an organic solvent and wash it with an aqueous solution of potassium fluoride, which precipitates the tin salts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is then dried, concentrated, and the residue is purified by column chromatography. The resulting methyl 4-arylbenzoate can be hydrolyzed to the corresponding 4-arylbenzoic acid using standard procedures (e.g., treatment with NaOH or LiOH followed by acidic workup).

Catalytic Cycles: A Visual Comparison

The fundamental mechanisms of the Stille and Suzuki couplings share a common catalytic cycle involving a palladium center, but differ in the nature of the transmetalation step.

Suzuki_Stille_Coupling cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start Pd(0)L_n S_OA Oxidative Addition S_Start->S_OA Ar-X S_ArPdX Ar-Pd(II)-X S_OA->S_ArPdX S_Trans Transmetalation S_ArPdX->S_Trans Ar'-B(OR)₂ (Base) S_ArPdAr Ar-Pd(II)-Ar' S_Trans->S_ArPdAr S_RE Reductive Elimination S_ArPdAr->S_RE S_RE->S_Start S_Product Ar-Ar' S_RE->S_Product St_Start Pd(0)L_n St_OA Oxidative Addition St_Start->St_OA Ar-X St_ArPdX Ar-Pd(II)-X St_OA->St_ArPdX St_Trans Transmetalation St_ArPdX->St_Trans Ar'-SnR₃ St_ArPdAr Ar-Pd(II)-Ar' St_Trans->St_ArPdAr St_RE Reductive Elimination St_ArPdAr->St_RE St_RE->St_Start St_Product Ar-Ar' St_RE->St_Product

Catalytic cycles of Suzuki and Stille couplings.

Discussion and Recommendations

Both the Stille and Suzuki couplings are highly effective for the synthesis of 4-arylbenzoic acids. The choice between them is often dictated by practical considerations.

The Suzuki coupling is frequently the method of choice due to the low toxicity and environmental impact of the boron-containing reagents and byproducts.[1] The commercial availability of a vast array of boronic acids and their esters also simplifies substrate acquisition. However, the mandatory use of a base can be a significant drawback when dealing with base-sensitive functional groups on the substrates. Furthermore, protodeboronation, the cleavage of the C-B bond, can be a competing side reaction, particularly with electron-rich or heteroaryl boronic acids.

On the other hand, the Stille coupling offers the significant advantage of proceeding under neutral or very mild conditions, making it highly compatible with a wide range of sensitive functional groups.[1] The organostannane reagents are also generally stable to air and moisture. The primary and most significant disadvantage of the Stille coupling is the high toxicity of the organotin reagents and the difficulty in completely removing the tin-containing byproducts from the final product.[1] This can be a major hurdle in the context of pharmaceutical development where stringent purity requirements are in place.

  • The Suzuki coupling is generally the preferred method due to its lower toxicity, easier purification, and the wide availability of reagents. It is often the more "green" and practical choice for both laboratory and larger-scale synthesis.

  • The Stille coupling serves as a powerful alternative, particularly when the substrates contain base-sensitive functionalities that are incompatible with the Suzuki protocol. Despite the challenges associated with the toxicity and removal of tin byproducts, the mild reaction conditions of the Stille coupling can provide a reliable pathway to the desired 4-arylbenzoic acid when the Suzuki reaction proves to be low-yielding or unsuccessful.

Ultimately, the optimal choice will depend on a careful evaluation of the specific substrates, the required scale of the synthesis, and the safety and environmental considerations of the project.

References

Comparative Analysis of Potential Impurites in Commercially Available 4-(3,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential impurities in commercially available 4-(3,4-dimethoxyphenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The nature and quantity of impurities can significantly impact the outcome of subsequent reactions, affecting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This document outlines the most probable commercial synthetic routes for this compound and details the potential process-related impurities associated with each. Furthermore, it provides detailed experimental protocols for the identification and quantification of these impurities.

Most Probable Commercial Synthetic Routes and Potential Impurities

Two primary synthetic routes are considered for the commercial production of this compound: the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction followed by carboxylation. Each route presents a unique impurity profile.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, making it a highly probable route for the synthesis of this compound. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

A potential reaction scheme is the coupling of 4-bromo- or 4-iodobenzoic acid with 3,4-dimethoxyphenylboronic acid.

Potential Impurities Associated with the Suzuki-Miyaura Route:

  • Starting Materials: Unreacted 4-halobenzoic acid and 3,4-dimethoxyphenylboronic acid.

  • Homocoupling Products: Formation of 4,4'-biphenyldicarboxylic acid and 3,3',4,4'-tetramethoxybiphenyl from the self-coupling of the starting materials.

  • Protodeboronation Product: Benzoic acid can be formed by the cleavage of the carbon-boron bond in the boronic acid starting material.

  • Catalyst-Related Impurities: Residual palladium catalyst and ligands.

  • Solvent and Base Residues: Residual solvents (e.g., toluene, dioxane, ethanol) and inorganic salts from the base used (e.g., potassium carbonate, sodium phosphate).

Route 2: Grignard Reaction and Carboxylation

An alternative synthetic approach involves the formation of a Grignard reagent from a halo-dimethoxybenzene, followed by reaction with carbon dioxide to form the carboxylic acid.

A potential reaction scheme involves the reaction of 4-bromo-1,2-dimethoxybenzene with magnesium to form the Grignard reagent, which is then carboxylated.

Potential Impurities Associated with the Grignard Route:

  • Starting Material: Unreacted 4-bromo-1,2-dimethoxybenzene.

  • Homocoupling Product (Wurtz-type): Formation of 3,3',4,4'-tetramethoxybiphenyl.

  • Protonolysis Product: 1,2-dimethoxybenzene formed by the reaction of the Grignard reagent with trace amounts of water.

  • Side-Reaction Products: Formation of ketones or tertiary alcohols if the Grignard reagent reacts with the carboxylate product.

  • Reagent-Related Impurities: Residual magnesium halides and any additives used to initiate the Grignard reaction.

Data Presentation: Summary of Potential Impurities

Impurity Potential Source (Synthetic Route) Recommended Analytical Technique
4-Halobenzoic acid (bromo or iodo)Suzuki-Miyaura (Unreacted Starting Material)HPLC-UV, LC-MS
3,4-Dimethoxyphenylboronic acidSuzuki-Miyaura (Unreacted Starting Material)HPLC-UV, LC-MS
4,4'-Biphenyldicarboxylic acidSuzuki-Miyaura (Homocoupling)HPLC-UV, LC-MS
3,3',4,4'-TetramethoxybiphenylSuzuki-Miyaura (Homocoupling), Grignard (Homocoupling)HPLC-UV, GC-MS
Benzoic acidSuzuki-Miyaura (Protodeboronation)HPLC-UV, LC-MS
Residual PalladiumSuzuki-Miyaura (Catalyst)ICP-MS
4-Bromo-1,2-dimethoxybenzeneGrignard (Unreacted Starting Material)GC-MS, HPLC-UV
1,2-DimethoxybenzeneGrignard (Protonolysis)GC-MS
Ketone/Tertiary Alcohol byproductsGrignard (Side-reaction)LC-MS, GC-MS

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Quantification of Organic Impurities

This method is suitable for the detection and quantification of the target compound and non-volatile organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the identification of volatile impurities such as unreacted starting materials from the Grignard route and homocoupling byproducts.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Derivatization (e.g., silylation) of the sample may be necessary to increase the volatility of the benzoic acid. Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane).

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Residual Palladium

This method is essential for quantifying trace amounts of palladium catalyst remaining from the Suzuki-Miyaura synthesis.

  • Instrumentation: An ICP-MS instrument.

  • Sample Preparation: Accurately weigh the sample and digest it using a mixture of concentrated nitric acid and hydrochloric acid in a microwave digestion system. Dilute the digested sample to a known volume with deionized water.

  • Analysis: Analyze the sample solution according to the instrument manufacturer's instructions for palladium. Use a certified palladium standard for calibration.

Visualizations

Impurity_Analysis_Workflow cluster_synthesis Synthetic Routes cluster_impurities Potential Impurities cluster_analysis Analytical Techniques Suzuki Suzuki-Miyaura Coupling Suzuki_Impurities Starting Materials Homocoupling Products Protodeboronation Residual Palladium Suzuki->Suzuki_Impurities Grignard Grignard Reaction Grignard_Impurities Starting Material Homocoupling Product Protonolysis Product Side-Reaction Products Grignard->Grignard_Impurities HPLC_UV HPLC-UV Suzuki_Impurities->HPLC_UV Organic Impurities ICP_MS ICP-MS Suzuki_Impurities->ICP_MS Palladium Grignard_Impurities->HPLC_UV Non-volatile Impurities GC_MS GC-MS Grignard_Impurities->GC_MS Volatile Impurities Product This compound HPLC_UV->Product Purity Assessment GC_MS->Product Impurity Identification ICP_MS->Product Trace Metal Analysis Signaling_Pathway_Comparison cluster_suzuki Suzuki-Miyaura Route cluster_grignard Grignard Route Aryl_Halide 4-Halobenzoic Acid Suzuki_Product 4-(3,4-dimethoxyphenyl) benzoic acid Aryl_Halide->Suzuki_Product Boronic_Acid 3,4-Dimethoxyphenyl- boronic Acid Boronic_Acid->Suzuki_Product Pd_Catalyst Pd Catalyst + Base Pd_Catalyst->Suzuki_Product Halo_Dimethoxybenzene 4-Bromo-1,2- dimethoxybenzene Grignard_Reagent Grignard Reagent Halo_Dimethoxybenzene->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Grignard_Product 4-(3,4-dimethoxyphenyl) benzoic acid Grignard_Reagent->Grignard_Product CO2 CO2 CO2->Grignard_Product

A Researcher's Guide to Antibody Cross-Reactivity in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is a critical factor that governs the reliability of immunoassays. When targeting small molecules like benzoic acid and its derivatives, understanding the cross-reactivity profile of an antibody is paramount to avoid false positives or inaccurate quantification. This guide provides a comparative overview of antibody cross-reactivity for various benzoic acid derivatives, supported by experimental protocols and data presentation templates.

Data Presentation: Comparative Cross-Reactivity of Anti-Benzoic Acid Derivative Antibodies

The following tables summarize cross-reactivity data for antibodies raised against different benzoic acid derivatives. It is important to note that much of the publicly available data is illustrative, designed to guide researchers in their own studies. Where available, experimentally derived data is presented. Cross-reactivity is typically determined using a competitive immunoassay, such as an ELISA, and is calculated as the percentage of the IC50 (the concentration causing 50% inhibition) of the target analyte relative to the IC50 of the competing compound.

Formula for Percent Cross-Reactivity: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Competing Compound) x 100

Table 1: Illustrative Cross-Reactivity of a Polyclonal Antibody Against 4-Benzyloxy-3,5-dimethylbenzoic Acid

This table presents hypothetical data for a polyclonal antibody, demonstrating how structural similarities to the immunogen influence antibody binding.[1]

Compound% Cross-Reactivity
4-Benzyloxy-3,5-dimethylbenzoic acid100%
4-Hydroxy-3,5-dimethylbenzoic acid45%
4-Methoxy-3,5-dimethylbenzoic acid30%
3,5-Dimethylbenzoic acid12%
4-Benzyloxybenzoic acid8%
Benzoic acid<1%
Benzyl alcohol<0.1%

Note: This data is illustrative and intended for guidance purposes.[1]

Table 2: Template for Cross-Reactivity Assessment of an Anti-4-Methoxybenzoic Acid Antibody

This template can be populated with experimental data to compare the performance of different antibody candidates against 4-methoxybenzoic acid and related structures.[2]

CompoundIC50 (ng/mL)% Cross-Reactivity
4-Methoxybenzoic acidUser-defined100%
4-Hydroxybenzoic acidUser-definedCalculated
Benzoic acidUser-definedCalculated
AnisoleUser-definedCalculated
4-Methylbenzoic acidUser-definedCalculated

Table 3: Experimental Cross-Reactivity of a Salicylate Immunoassay (FPIA)

This table presents experimental data from a Fluorescence Polarization Immunoassay (FPIA) for salicylic acid, highlighting how minor structural modifications can significantly impact antibody recognition.[3]

Compound% Cross-Reactivity
Salicylic Acid100%
5-Methylsalicylic acid1200%
Diflunisal222%
Salazosulfapyridine153%
5-Aminosalicylic acid122%
Acetylsalicylic Acid (Aspirin)Minimal (<0.1%)
Salicyluric AcidMinimal (<0.1%)
Gentisic Acid<0.1%

Note: This data is from a Fluorescence Polarization Immunoassay (FPIA), not an ELISA, but illustrates the principles of cross-reactivity.[3]

Experimental Protocols

Accurate and reproducible cross-reactivity data relies on meticulous experimental execution. The following are detailed protocols for two key techniques used to assess antibody specificity for small molecules.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a common and robust method for determining the cross-reactivity of antibodies against small molecules (haptens). The principle relies on the competition between the free hapten in the sample and a hapten-protein conjugate immobilized on the microplate for a limited amount of specific antibody.

Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Antibody specific to the target benzoic acid derivative

  • Coating antigen (target benzoic acid derivative conjugated to a carrier protein like BSA or ovalbumin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., 0.5% BSA in PBST)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Standard solutions of the target analyte and potential cross-reactants

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the coating antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[2]

  • Washing: Discard the coating solution and wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[1]

  • Washing: Discard the blocking buffer and wash the plate as described in step 2.

  • Competitive Reaction: In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution to the appropriate wells. Then, add 50 µL of the diluted primary antibody solution to each of these wells. Incubate for 30 minutes at room temperature to allow the antibody to bind to the free analyte.[2]

  • Transfer to Coated Plate: Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature.[2]

  • Washing: Discard the solution and wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[4] It can provide detailed kinetic information (association and dissociation rates) about antibody-antigen binding, which is invaluable for a thorough cross-reactivity assessment.

General Principles: In a typical SPR experiment for small molecule analysis, the antibody is immobilized on a sensor chip surface. The small molecule (analyte) is then flowed over the surface. The binding of the analyte to the immobilized antibody causes a change in the refractive index at the sensor surface, which is detected as a response in real-time.

Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Antibody specific to the target benzoic acid derivative

  • Analyte solutions (target benzoic acid derivative and potential cross-reactants) in running buffer

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl)

Procedure Outline:

  • Antibody Immobilization: The antibody is typically immobilized on the sensor chip surface using amine coupling chemistry. This involves activating the carboxymethylated dextran surface of the chip with a mixture of EDC and NHS, followed by the injection of the antibody.

  • Analyte Injection: A series of concentrations of the small molecule analyte are injected over the immobilized antibody surface. The binding response is monitored in real-time.

  • Dissociation: After the injection of the analyte, the running buffer is flowed over the surface to monitor the dissociation of the analyte from the antibody.

  • Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of response versus time) are analyzed using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). These kinetic parameters are then compared for the target analyte and potential cross-reactants to quantify cross-reactivity.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

competitive_ELISA_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 Coat Plate with Antigen-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 c2 Transfer Mixture to Coated Plate p4->c2 c1 Incubate Primary Antibody with Sample/Standard c1->c2 d1 Wash Plate c2->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance at 450nm d5->d6

Caption: Workflow for a competitive ELISA used in cross-reactivity assessment.

competitive_ELISA_principle cluster_scenario1 High Analyte Concentration cluster_well1 ELISA Well cluster_scenario2 Low Analyte Concentration cluster_well2 ELISA Well Antibody1 Ab FreeAnalyte1 Ag High Concentration Antibody1->FreeAnalyte1 Binds in solution CoatedAnalyte1 Ag Low Signal Antibody2 Ab CoatedAnalyte2 Ag High Signal Antibody2->CoatedAnalyte2 Binds to plate FreeAnalyte2 Ag Low Concentration cluster_scenario2 cluster_scenario2 cluster_scenario1 cluster_scenario1

Caption: Principle of a competitive immunoassay for small molecule detection.

References

Comparative Guide to Analytical Methods for the Quantification of 4-(3,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(3,4-dimethoxyphenyl)benzoic acid against other potential analytical techniques. The information is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methodologies for this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is a suitable and commonly employed approach.

Experimental Protocol: Validated HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) is often effective for aromatic carboxylic acids.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Validation (as per ICH Guidelines):

  • Specificity: Analyze blank samples (matrix without the analyte) and samples spiked with the analyte to ensure no interference from excipients or impurities at the retention time of this compound.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.[1][2][3]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.[3]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The RSD should be ≤ 2%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_validation A Method Development B Column & Mobile Phase Selection A->B A->B Initial Screening C Optimization of Chromatographic Conditions B->C B->C Fine-tuning D Method Validation (ICH Guidelines) C->D C->D Finalized Conditions E Specificity D->E D->E F Linearity D->F D->F G Accuracy D->G D->G H Precision (Intra- & Inter-day) D->H D->H I LOD & LOQ D->I D->I J Robustness D->J D->J cluster_validation cluster_validation K Validated Method for Routine Analysis J->K Successful Validation

Caption: Workflow of HPLC method development and validation.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and cost-effective method, other techniques can also be employed for the quantification of this compound, each with its own advantages and disadvantages.

ParameterHPLC-UVLC-MS/MSIon Exclusion Chromatography (IEC)
Principle Separation based on polarity, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Separation based on ion exclusion, suitable for organic acids.[4]
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly selective due to mass-based detection.Good for separating acids from a neutral or basic matrix.
Sensitivity (LOD/LOQ) Moderate (typically µg/mL to high ng/mL range).[1]High (typically low ng/mL to pg/mL range).Moderate, dependent on the detector used.
Linearity (r²) Typically ≥ 0.999.[1][2][3]Typically ≥ 0.99.Typically ≥ 0.99.
Accuracy (% Recovery) 98-102%.95-105%.97-103%.
Precision (% RSD) ≤ 2%.[3]≤ 15%.≤ 5%.
Cost Relatively low instrument and operational cost.High instrument cost, moderate operational cost.Moderate instrument and operational cost.
Throughput High.High.Moderate.
Typical Application Routine quality control, purity assessment, and content uniformity.Bioanalysis, impurity profiling, and trace-level quantification.Analysis of organic acids in complex matrices.[4]
Logical Relationship of Method Selection

The choice of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

Method_Selection Start Define Analytical Need HighConc High Concentration? (e.g., API) Start->HighConc ComplexMatrix Complex Matrix? (e.g., Biological Fluid) HighConc->ComplexMatrix No HPLC HPLC-UV HighConc->HPLC Yes LCMS LC-MS/MS ComplexMatrix->LCMS Yes AcidMatrix Separation of Acids Needed? ComplexMatrix->AcidMatrix No IEC Ion Exclusion Chromatography AcidMatrix->HPLC No AcidMatrix->IEC Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validated HPLC-UV method provides a reliable, accurate, and precise approach for the routine quantification of this compound in various samples. For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity determination, LC-MS/MS would be the preferred method. Ion exclusion chromatography offers a valuable alternative when the primary goal is the separation of organic acids from other matrix components. The choice of the most appropriate method should be based on a thorough evaluation of the analytical requirements and available resources.

References

Comparative study of different palladium catalysts for the synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in carbon-carbon bond formation, and the choice of catalyst is a critical factor influencing reaction outcomes. This guide provides a comparative study of different palladium catalysts for the synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid, a valuable building block in medicinal chemistry.

The synthesis of this compound is typically achieved through a Suzuki-Miyaura coupling between a 4-halobenzoic acid derivative and 3,4-dimethoxyphenylboronic acid. The selection of the palladium catalyst, along with the reaction conditions, significantly impacts the yield, reaction time, and overall efficiency of this transformation. This guide objectively compares the performance of several palladium-based catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for this specific application.

Performance Comparison of Palladium Catalysts

Catalyst SystemAryl HalideLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 4-Bromobenzoic acidPPh₃ (in catalyst)K₂CO₃1,4-Dioxane/Water10012-24~85
Pd(OAc)₂ / SPhos 4-Bromobenzoic acidSPhosK₃PO₄1,4-Dioxane/Water1001>95
Pd/C (10%) 4-Bromobenzoic acidNone (Ligand-free)K₂CO₃Ethanol/WaterRoom Temp.0.5High

Note: The data presented is compiled from studies on the target molecule and analogous substrates and serves as a representative comparison. Yields are highly dependent on the specific reaction conditions and substrate purity.

Key Observations:

  • Homogeneous Catalysts: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective and widely used.[1] However, modern catalyst systems, such as those employing Palladium(II) acetate (Pd(OAc)₂) in combination with bulky, electron-rich phosphine ligands like SPhos, can offer significantly higher yields in shorter reaction times, even for challenging substrates.[2]

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) presents a compelling alternative, offering the significant advantages of easier product purification and catalyst recyclability.[3][4] Notably, ligand-free Suzuki-Miyaura couplings using Pd/C can proceed efficiently at room temperature in aqueous media, aligning with the principles of green chemistry.[3][5]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling to synthesize this compound using different palladium catalysts.

Protocol 1: Synthesis using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 3,4-Dimethoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromobenzoic acid, 3,4-dimethoxyphenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford this compound.

Protocol 2: Synthesis using Palladium(II) Acetate [Pd(OAc)₂] with SPhos Ligand

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 3,4-Dimethoxyphenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 4-bromobenzoic acid, 3,4-dimethoxyphenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 1 hour.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Collect the product by filtration, wash with water, and dry.

Protocol 3: Heterogeneous Synthesis using Palladium on Carbon (Pd/C)

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 3,4-Dimethoxyphenylboronic acid (1.1 equiv)

  • 10% Palladium on Carbon (1-5 mol% Pd)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Ethanol/Water (1:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzoic acid, 3,4-dimethoxyphenylboronic acid, and potassium carbonate in the ethanol/water solvent mixture.

  • Add the 10% Pd/C catalyst to the solution.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes. The reaction can be performed open to the air.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. The Pd/C catalyst can often be recovered and reused.[5]

Visualizations

To further clarify the processes involved, the following diagrams illustrate the general catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OR)₂) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L_n->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: Aryl Halide, Boronic Acid, Base start->reactants catalyst Add Palladium Catalyst and Ligand (if applicable) reactants->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Reaction Work-up: Quenching, Extraction monitoring->workup Reaction Complete purification Purification: Crystallization/Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

In Silico Docking Performance of 4-(3,4-Dimethoxyphenyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in silico docking performance of derivatives based on the 4-(3,4-dimethoxyphenyl)benzoic acid scaffold against various protein targets. The information presented is synthesized from multiple research articles to aid researchers, scientists, and drug development professionals in understanding the potential of this chemical class.

Data Presentation: Comparative Docking and Activity Data

The following table summarizes the quantitative data from in silico docking and in vitro activity studies of selected derivatives containing the 3,4-dimethoxyphenyl moiety. Due to the limited availability of comprehensive studies on this compound itself, this table includes data on closely related derivatives to provide insights into their therapeutic potential.

Compound ClassDerivativeTarget ProteinBinding Energy (kcal/mol)In Vitro Activity (IC50)Cell Line
1-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides m-anisidine anilide (4e)α,β-tubulin (colchicine binding site)Not explicitly stated7.79 µMMCF-7 (Breast adenocarcinoma)
o-anisidine anilide (4f)α,β-tubulin (colchicine binding site)Not explicitly stated10.79 µMMCF-7 (Breast adenocarcinoma)
3,5-difluoroaniline anilide (4l)α,β-tubulin (colchicine binding site)Not explicitly stated13.20 µMMCF-7 (Breast adenocarcinoma)
Benzoic Acid Derivative Benzoic acidMitogen-activated protein kinase (MAPK)-4.1Not availableIn silico study
Methoxy Benzoin Derivative 1-(3,4-dimethoxyphenyl)-2-hydroxy-2-(3-methoxyphenyl)ethanoneNot explicitly statedNot explicitly statedMIC: 41-82 µg/mL (Antimicrobial)E. coli, Y. pseudotuberculosis, M. smegmatis, C. albicans

Experimental Protocols

The methodologies for in silico docking studies are crucial for the reproducibility and validation of the findings. Below is a generalized protocol based on the common practices reported in the referenced literature.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm.

    • The protein structure is then minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

    • The 2D structures are converted to 3D structures and optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • The prepared ligands are docked into the active site of the prepared protein using docking software such as AutoDock, Glide, or GOLD.

    • The active site is typically defined by a grid box encompassing the key binding residues.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site to find the most favorable binding pose.

    • The binding affinity is estimated using a scoring function, which calculates the binding energy (in kcal/mol).

  • Analysis of Docking Results:

    • The docking poses are visualized and analyzed to understand the interactions between the ligand and the protein.

    • Key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are identified.

    • The binding energies of the different derivatives are compared to rank their potential efficacy.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure Drawing l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 docking Molecular Docking l3->docking p1 PDB Structure Retrieval p2 Preparation (Remove water, add hydrogens) p1->p2 p3 Active Site Definition p2->p3 p3->docking analysis Analysis of Results docking->analysis post_analysis Binding Pose Visualization & Interaction Analysis analysis->post_analysis tubulin_polymerization_pathway cluster_tubulin Microtubule Dynamics alpha_beta αβ-Tubulin Dimers protofilament Protofilament Formation alpha_beta->protofilament Polymerization microtubule Microtubule Elongation protofilament->microtubule microtubule->protofilament Depolymerization inhibitor 4-(3,4-dimethoxyphenyl) benzoic acid derivative inhibitor->alpha_beta Binds to colchicine site

Benchmarking the anti-inflammatory activity of 4-(3,4-dimethoxyphenyl)benzoic acid against known drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of the novel compound, 4-(3,4-dimethoxyphenyl)benzoic acid, against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail the proposed experimental protocols, data presentation formats, and the underlying molecular pathways to facilitate a thorough and objective comparison.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated and benchmarked against the activities of Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). The assessment was based on key in vitro markers of inflammation, including the inhibition of cyclooxygenase (COX) enzymes, reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, and the suppression of pro-inflammatory cytokine secretion.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound15.80.531.6
Indomethacin0.926.50.03
Celecoxib28.20.08352.5

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC₅₀ (µM) for NO Inhibition
This compound8.2
Indomethacin12.5
L-NMMA (positive control)3.7

Table 3: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound65.4%58.9%
Indomethacin42.1%35.7%

Underlying Molecular Pathways

Inflammation is a complex biological response involving intricate signaling cascades. Many anti-inflammatory agents exert their effects by modulating key pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the expression of pro-inflammatory mediators.

LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Compound This compound Compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway initiated by LPS.

Experimental Protocols

A standardized and rigorous experimental approach is crucial for generating reliable and comparable data. The following protocols are proposed for the evaluation of this compound.

The overall workflow for assessing the anti-inflammatory properties of a test compound involves a multi-step process, from initial in vitro screening to more complex cellular assays.

G A Compound Synthesis & Purification B In Vitro COX-1/COX-2 Inhibition Assay A->B C Cell Culture (RAW 264.7 Macrophages) A->C H Data Analysis & IC₅₀ Calculation B->H D Cytotoxicity Assay (MTT) C->D E LPS Stimulation & Compound Treatment D->E Determine non-toxic concentrations F Nitric Oxide (NO) Quantification (Griess Assay) E->F G Cytokine Quantification (ELISA for TNF-α, IL-6) E->G F->H G->H

Caption: General experimental workflow for in vitro anti-inflammatory screening.

  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Procedure:

    • Purified recombinant human COX-1 or COX-2 enzyme is incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) with heme and the test compound at various concentrations for a pre-incubation period (e.g., 15 minutes) at 25°C.

    • The reaction is initiated by adding arachidonic acid as the substrate and TMPD as the colorimetric probe.

    • The absorbance is measured at 590 nm over time using a plate reader.

    • The rate of reaction is calculated, and the percent inhibition for each compound concentration is determined relative to a vehicle control.

    • IC₅₀ values are calculated by non-linear regression analysis. Indomethacin and Celecoxib are used as reference compounds.

  • Cell Line: Murine macrophage cell line RAW 264.7 is used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After reaching 80-90% confluency, they are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Principle: The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Procedure:

    • After the 24-hour incubation period with the compound and LPS, 100 µL of the cell culture supernatant is collected.

    • 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.

    • The mixture is incubated for 10 minutes at room temperature in the dark.

    • The absorbance is measured at 540 nm.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. L-NMMA, a known nitric oxide synthase inhibitor, can be used as a positive control.[1]

  • Principle: The levels of secreted pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[2]

  • Procedure:

    • Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.

    • Briefly, cell culture supernatants are added to antibody-pre-coated microplates.

    • After incubation and washing steps, a biotin-conjugated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • A substrate solution is added to produce a colorimetric signal, which is then stopped with a stop solution.

    • The absorbance is read at 450 nm, and cytokine concentrations are determined by comparison with a standard curve.

  • Principle: To ensure that the observed inhibitory effects are not due to cell death, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Procedure:

    • RAW 264.7 cells are treated with the same concentrations of the test compounds as in the anti-inflammatory assays but without LPS stimulation.

    • After 24 hours, MTT solution is added to each well and incubated for 4 hours.

    • The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

References

A Spectroscopic Showdown: Unmasking the Isomers of 4-(3,4-dimethoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 4-(3,4-dimethoxyphenyl)benzoic acid and its key structural isomers, providing researchers, scientists, and drug development professionals with essential data for unambiguous identification and characterization.

In the realm of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound and its positional and methoxy-substituted isomers. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide serves as a valuable resource for researchers engaged in the synthesis, quality control, and development of novel chemical entities.

Structural Isomers Under Investigation

The isomers included in this guide are categorized based on the position of the dimethoxyphenyl group on the benzoic acid ring and the substitution pattern of the methoxy groups on the phenyl ring.

isomers cluster_positional Positional Isomers cluster_methoxy Methoxy Isomers (on 4-phenylbenzoic acid) This compound This compound 3-(3,4-dimethoxyphenyl)benzoic acid 3-(3,4-dimethoxyphenyl)benzoic acid This compound->3-(3,4-dimethoxyphenyl)benzoic acid 2-(3,4-dimethoxyphenyl)benzoic acid 2-(3,4-dimethoxyphenyl)benzoic acid This compound->2-(3,4-dimethoxyphenyl)benzoic acid 4-(2,3-dimethoxyphenyl)benzoic acid 4-(2,3-dimethoxyphenyl)benzoic acid This compound->4-(2,3-dimethoxyphenyl)benzoic acid 4-(2,5-dimethoxyphenyl)benzoic acid 4-(2,5-dimethoxyphenyl)benzoic acid This compound->4-(2,5-dimethoxyphenyl)benzoic acid

Figure 1. Logical relationship of the compared isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected isomers. These values are critical for distinguishing between these closely related structures.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)
CompoundChemical Shift (δ, ppm)
This compound ~12.9 (s, 1H, -COOH), 8.0-7.8 (m, 4H, Ar-H), 7.3-7.1 (m, 3H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.82 (s, 3H, -OCH₃)
3-(3,4-dimethoxyphenyl)benzoic acid ~13.0 (s, 1H, -COOH), 8.1-7.5 (m, 4H, Ar-H), 7.3-7.0 (m, 3H, Ar-H), 3.84 (s, 3H, -OCH₃), 3.81 (s, 3H, -OCH₃)
2-(3,4-dimethoxyphenyl)benzoic acid ~12.8 (s, 1H, -COOH), 7.9-7.2 (m, 7H, Ar-H), 3.79 (s, 3H, -OCH₃), 3.75 (s, 3H, -OCH₃)
4-(2,5-dimethoxyphenyl)benzoic acid ~12.9 (s, 1H, -COOH), 8.0-7.7 (m, 4H, Ar-H), 7.1-6.9 (m, 3H, Ar-H), 3.78 (s, 3H, -OCH₃), 3.74 (s, 3H, -OCH₃)
4-(2,3-dimethoxyphenyl)benzoic acid ~12.9 (s, 1H, -COOH), 8.0-7.7 (m, 4H, Ar-H), 7.2-7.0 (m, 3H, Ar-H), 3.88 (s, 3H, -OCH₃), 3.65 (s, 3H, -OCH₃)
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
CompoundChemical Shift (δ, ppm)
This compound ~167.5 (C=O), ~149.0 (Ar-C), ~148.5 (Ar-C), ~144.0 (Ar-C), ~132.0 (Ar-C), ~130.0 (Ar-CH), ~129.5 (Ar-CH), ~126.0 (Ar-CH), ~120.0 (Ar-CH), ~112.0 (Ar-CH), ~111.5 (Ar-CH), ~55.5 (-OCH₃), ~55.4 (-OCH₃)
3-(3,4-dimethoxyphenyl)benzoic acid ~167.8 (C=O), ~149.2 (Ar-C), ~148.7 (Ar-C), ~140.0 (Ar-C), ~133.0 (Ar-C), ~131.0 (Ar-CH), ~129.8 (Ar-CH), ~128.5 (Ar-CH), ~120.5 (Ar-CH), ~112.2 (Ar-CH), ~111.8 (Ar-CH), ~55.6 (-OCH₃), ~55.5 (-OCH₃)
2-(3,4-dimethoxyphenyl)benzoic acid ~168.0 (C=O), ~148.8 (Ar-C), ~148.3 (Ar-C), ~141.0 (Ar-C), ~134.0 (Ar-C), ~131.5 (Ar-CH), ~130.5 (Ar-CH), ~129.0 (Ar-CH), ~121.0 (Ar-CH), ~112.5 (Ar-CH), ~112.0 (Ar-CH), ~55.8 (-OCH₃), ~55.7 (-OCH₃)
4-(2,5-dimethoxyphenyl)benzoic acid ~167.4 (C=O), ~153.0 (Ar-C), ~150.0 (Ar-C), ~145.0 (Ar-C), ~131.0 (Ar-C), ~130.5 (Ar-CH), ~129.0 (Ar-CH), ~118.0 (Ar-CH), ~114.0 (Ar-CH), ~113.5 (Ar-CH), ~56.0 (-OCH₃), ~55.8 (-OCH₃)
4-(2,3-dimethoxyphenyl)benzoic acid ~167.6 (C=O), ~152.5 (Ar-C), ~147.0 (Ar-C), ~144.5 (Ar-C), ~133.0 (Ar-C), ~130.2 (Ar-CH), ~129.8 (Ar-CH), ~124.0 (Ar-CH), ~119.0 (Ar-CH), ~112.8 (Ar-CH), ~56.2 (-OCH₃), ~55.9 (-OCH₃)
Infrared (IR) Spectral Data (Solid, cm⁻¹)
CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-O Stretch (Ether)
This compound 3300-2500 (broad)~1680~1250, ~1020
3-(3,4-dimethoxyphenyl)benzoic acid 3300-2500 (broad)~1685~1255, ~1025
2-(3,4-dimethoxyphenyl)benzoic acid 3300-2500 (broad)~1690~1260, ~1020
4-(2,5-dimethoxyphenyl)benzoic acid 3300-2500 (broad)~1682~1245, ~1030
4-(2,3-dimethoxyphenyl)benzoic acid 3300-2500 (broad)~1688~1270, ~1015
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 258241, 213, 185, 139
3-(3,4-dimethoxyphenyl)benzoic acid 258241, 213, 185, 139
2-(3,4-dimethoxyphenyl)benzoic acid 258241, 213, 185, 139
4-(2,5-dimethoxyphenyl)benzoic acid 258241, 213, 185, 139
4-(2,3-dimethoxyphenyl)benzoic acid 258241, 213, 185, 139

Experimental Protocols

The data presented in this guide are based on standard analytical techniques. The following are generalized protocols for the spectroscopic methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak (δ 2.50 ppm).

    • ¹³C NMR: Spectra were acquired with proton decoupling. Chemical shifts were referenced to the solvent peak (δ 39.52 ppm).

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.5-0.7 mL DMSO-d6 h1_nmr ¹H NMR Acquisition dissolve->h1_nmr c13_nmr ¹³C NMR Acquisition dissolve->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing to Solvent Peak baseline->referencing

Figure 2. General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.

  • Data Acquisition: A background spectrum was recorded and automatically subtracted from the sample spectrum. The data was collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Electron Ionization (EI) at 70 eV was used.

  • Mass Analyzer: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic data presented herein highlights the subtle yet significant differences between this compound and its isomers. While mass spectrometry may not readily distinguish between these isomers due to identical molecular weights and similar fragmentation patterns, ¹H and ¹³C NMR spectroscopy, in particular, offer definitive means of identification. The distinct chemical shifts and coupling patterns observed in the NMR spectra, arising from the varied electronic environments of the protons and carbons in each isomer, serve as unique structural fingerprints. This guide provides a foundational dataset to aid researchers in the accurate and efficient characterization of these important chemical compounds.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3,4-dimethoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of 4-(3,4-dimethoxyphenyl)benzoic acid, a compound often used in organic synthesis. Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with regulatory standards.

Hazard Assessment and Classification

Key Hazard Information for Structurally Similar Compounds:

Hazard ClassificationGHS CategoryAssociated Risks
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][2][3]

It is imperative to treat this compound as a hazardous substance and handle it accordingly.

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate personal protective equipment to prevent exposure.[4]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[4]

  • Respiratory Protection: If handling fine powders or if there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]

  • Protective Clothing: A laboratory coat or other protective clothing should be worn to prevent skin contact.

Spill and Emergency Procedures

In the event of a spill, immediate action must be taken to contain the material and prevent its spread.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Containment: Carefully sweep up the solid material, avoiding the generation of dust.[1][5]

  • Collection: Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][7][8]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9]

    • Do not mix this waste with other incompatible chemicals. It should be segregated as a non-halogenated solid organic waste.[10]

  • Containerization:

    • Use a designated, leak-proof, and sealable container for the solid waste. The container must be compatible with the chemical.

    • Keep the container closed at all times except when adding waste.[7]

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[7]

    • The storage area should be well-ventilated.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with an accurate description of the waste and its quantity.

  • Empty Container Disposal:

    • Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.

    • The rinsate from the cleaning process must be collected and disposed of as liquid hazardous waste.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Have this compound for Disposal assess_hazards Assess Hazards (Consult SDS/Similar Compounds) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe spill_check Is there a spill? don_ppe->spill_check contain_spill Contain and Clean Spill spill_check->contain_spill Yes collect_waste Collect Waste in Labeled Container spill_check->collect_waste No contain_spill->collect_waste segregate_waste Segregate as Non-Halogenated Solid Organic Waste collect_waste->segregate_waste store_waste Store in Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Essential Safety and Logistical Guidance for Handling 4-(3,4-dimethoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-(3,4-dimethoxyphenyl)benzoic acid. The following procedural guidance is designed to directly address operational questions, ensuring safe laboratory practices.

Personal Protective Equipment (PPE)

To mitigate risks of skin, eye, and respiratory irritation, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Chemical safety goggles or glasses with side shieldsMust meet ANSI Z.87.1 standards. A face shield is recommended when there is a significant risk of dust generation.
Skin Protection Chemical-resistant gloves and a lab coatNitrile or butyl rubber gloves are recommended. Inspect gloves for defects before use and change immediately upon contamination. Lab coats should be fully buttoned.
Respiratory Protection NIOSH-approved respiratorRequired if engineering controls are insufficient to maintain dust levels at a minimum, or when handling the solid compound outside of a certified chemical fume hood.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation and Engineering Controls :

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure the chemical fume hood is functioning correctly before beginning any work.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, along with appropriate waste containers, before handling the chemical.

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.

  • Handling the Compound :

    • To minimize dust formation, handle the solid compound with care.

    • If weighing the compound, do so within the chemical fume hood or in an enclosure that minimizes the potential for dust to become airborne.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling Procedures :

    • Clean any contaminated surfaces and equipment thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Unused Compound : Unwanted this compound should be disposed of as chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed.

  • Disposal Method :

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

    • Do not empty into drains.

Experimental Protocols

The following are examples of experimental methodologies involving this compound or its derivatives.

Synthesis of a this compound Derivative

This protocol is adapted from the synthesis of a sulfonamide derivative and illustrates a typical workflow for modifying the parent compound.

  • Reaction Setup : In a round-bottom flask equipped with a thermometer, condenser, and guard tube, dissolve 2-(3,4-dimethoxyphenyl)-N-methylethanamine in ethyl acetate.

  • Addition of Reagents : Add pyridine to the solution at 25–30°C. After stirring for 5 minutes, add 2-bromo-5-(chlorosulfonyl)-3-methylbenzoic acid to the reaction mixture.

  • Reaction Conditions : Heat the reaction mass to 45-50°C and maintain for 5-6 hours.

  • Monitoring the Reaction : Monitor the completion of the reaction using thin-layer chromatography (TLC) with a 1:1 hexane-ethyl acetate mobile phase.

  • Workup : Once the reaction is complete, cool the mixture to 25–30°C and quench with water.

  • Purification : The resulting derivative can be purified using standard laboratory techniques such as recrystallization or column chromatography.

Screening for Antibacterial Activity

This protocol describes a general method for assessing the antibacterial properties of this compound.

  • Preparation of Test Substance : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains : Use standard bacterial strains such as Staphylococcus aureus and Escherichia coli.

  • Inoculum Preparation : Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Assay : In a 96-well microtiter plate, add the bacterial inoculum to wells containing the different concentrations of the test compound. Include positive (standard antibiotic) and negative (vehicle control) controls.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis : Determine the MIC, which is the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents dissolve Dissolve Starting Material prep_reagents->dissolve prep_glassware Prepare Glassware prep_glassware->dissolve add_reagents Add Reagents dissolve->add_reagents heat Heat and Stir add_reagents->heat monitor Monitor with TLC heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify analyze Analyze Final Product purify->analyze

Caption: Workflow for the synthesis of a this compound derivative.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.